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Indoline-3-carboxylic acid

Cat. No.: B1258407
CAS No.: 39891-70-8
M. Wt: 163.17 g/mol
InChI Key: RXHBTEVUVWXEBO-UHFFFAOYSA-N
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Description

Contextualization of Indoline-3-carboxylic Acid within Indole (B1671886) and Indoline (B122111) Chemistry

The indole scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. nih.gov Its partially saturated counterpart, the indoline scaffold, has also garnered considerable attention in drug discovery and development. eurekaselect.com While historically less studied than indoles, indolines are now recognized for their potential in creating novel therapeutic agents. eurekaselect.com

The indoline framework is a key component in numerous natural products and has been identified as a "privileged structure" in drug discovery. nih.govresearchgate.net This means that the indoline scaffold can bind to multiple biological targets with high affinity, making it an excellent starting point for the development of new drugs. nih.gov Its presence in medicines for cancer, hypertension, and migraines underscores its therapeutic importance. sciencedaily.com The versatility of the indole and indoline scaffolds allows for the synthesis of a wide range of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com

Historical Perspective of this compound Research

Research into indole derivatives has a long history, driven by the discovery of their widespread presence in biologically active natural products. nih.gov While the indoline scaffold has been studied to a lesser extent historically, there has been a recent surge in interest in its potential for drug design and development. eurekaselect.com The development of new synthetic methods, such as those utilizing the Heck Reaction, has made the production of complex indoline scaffolds more accessible, paving the way for further exploration of their properties and applications. sciencedaily.com A 2022 patent describes a novel, cost-effective, and operationally simple one-pot method for preparing this compound derivatives from isatin (B1672199) derivatives, highlighting the ongoing efforts to improve their synthesis. wipo.int

Current Research Landscape and Future Directions for this compound

Current research on this compound and its derivatives is highly active and diverse. Scientists are exploring its use in various therapeutic areas, including:

Anticancer Agents: Indole-3-carboxylic acid has been shown to enhance the anticancer effects of doxorubicin (B1662922) in colorectal cancer cells by inducing cellular senescence. researchgate.net Furthermore, derivatives of indole-3-carboxylic acid have been designed as dual inhibitors of Bcl-2 and Mcl-1 proteins, which are attractive targets for cancer therapy. nih.gov

Antihypertensive Drugs: Novel derivatives of indole-3-carboxylic acid have demonstrated high affinity for the angiotensin II receptor (AT1 subtype) and have shown the ability to lower blood pressure in animal models, suggesting their potential as antihypertensive agents. nih.gov

Antimicrobials: Both indole and indoline scaffolds are being investigated for their potential as novel antibacterial compounds, particularly against antibiotic-resistant bacteria. eurekaselect.com

Herbicides: Researchers are designing and synthesizing indole-3-carboxylic acid derivatives as potential TIR1 antagonists for use as auxinic herbicides to control weeds. frontiersin.orgnih.gov

Antiviral Agents: Indole-2-carboxylic acid, a related compound, has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. nih.govnih.gov

Future research will likely focus on further exploring the therapeutic potential of this compound derivatives, optimizing their biological activity, and developing more efficient and sustainable synthetic methods. The versatility of this scaffold ensures its continued importance in the quest for new and improved medicines and agrochemicals.

Mentioned Compounds

Compound Name
This compound
Indole
Indoline
Doxorubicin
Isatin
Indole-2-carboxylic acid
Angiotensin II
Bcl-2
Mcl-1

Interactive Data Table: Research on Indole-3-Carboxylic Acid Derivatives

Research AreaTarget/MechanismKey FindingsReference
Anticancer Enhances doxorubicin-induced cellular senescenceIncreased the inhibitory effect of doxorubicin on xenograft tumors in mice. researchgate.net
Anticancer Bcl-2/Mcl-1 dual inhibitorsDerivatives showed potent binding affinity for Bcl-2 and Mcl-1 proteins. nih.gov
Antihypertensive Angiotensin II receptor 1 (AT1) antagonistsDerivatives demonstrated high affinity for the AT1 receptor and lowered blood pressure in rats. nih.gov
Herbicidal Transport inhibitor response 1 (TIR1) antagonistsDerivatives exhibited good-to-excellent inhibition of weed growth. frontiersin.orgnih.gov
Antiviral (related scaffold) HIV-1 integrase inhibitorsIndole-2-carboxylic acid derivatives effectively inhibited the strand transfer of integrase. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B1258407 Indoline-3-carboxylic acid CAS No. 39891-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-4,7,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHBTEVUVWXEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599284
Record name 2,3-Dihydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-70-8
Record name 2,3-Dihydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1H-indole-3-carboxylic acid
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Synthetic Methodologies for Indoline 3 Carboxylic Acid and Its Derivatives

Strategies for Indoline (B122111) Ring System Formation with Carboxylic Acid Functionality

The key challenge in synthesizing indoline-3-carboxylic acid lies in the strategic introduction and maintenance of the carboxylic acid group (or its ester precursor) during the formation of the indoline ring. The following sections detail several effective cyclization approaches.

A robust method for the synthesis of N-substituted indole-3-carboxylic acid derivatives involves the copper(I)-catalyzed intramolecular amination of aryl bromides. beilstein-journals.orgcnr.it This Ullmann-type arylamination provides an efficient route to a variety of N-alkylated and N-arylated indole-3-carboxylates. The reaction typically utilizes a CuI-K₃PO₄-DMF system and can be conducted under mild conditions in the presence of air, offering good to high yields. beilstein-journals.orgcnr.it The process starts with N-substituted methyl 3-amino-2-(2-bromophenyl)acrylates, which undergo cyclization to form the corresponding indole-3-carboxylate (B1236618) esters. beilstein-journals.org

Recent advancements in this area have focused on developing ligands that facilitate the Cu-catalyzed amination of aryl bromides at room temperature. beilstein-journals.orgrsc.orgacs.org Density functional theory (DFT) has guided the design of anionic N¹,N²-diarylbenzene-1,2-diamine ligands that enhance the electron density on the copper center, thereby accelerating the oxidative addition of aryl bromides. beilstein-journals.orgrsc.orgacs.org These ligands also stabilize the active anionic Cu(I) complex through π-interactions. beilstein-journals.orgrsc.org This approach has proven effective for a wide array of aryl and heteroaryl bromides with various alkyl amine nucleophiles. beilstein-journals.orgrsc.orgacs.org

A similar strategy has been employed for the synthesis of 1-amino-1H-indole-3-carboxylates. nih.gov This involves the copper(I)-catalyzed intramolecular N-arylation of Boc-protected enehydrazines, followed by deprotection to yield the desired N-amino indole (B1671886) derivatives. nih.gov

Table 1: Examples of Cu(I)-Catalyzed Intramolecular Amination for Indole-3-Carboxylate Synthesis

Starting MaterialCatalyst SystemProductYield (%)
Methyl 3-(cyclopropylamino)-2-(2-bromophenyl)acrylateCuI, K₃PO₄, DMFMethyl 1-cyclopropyl-1H-indole-3-carboxylate78
N-Boc-protected enehydrazineCuI, K₃PO₄, DMFN-Boc-1-amino-1H-indole-3-carboxylateHigh
N-substituted methyl 3-amino-2-(2-bromophenyl)acrylatesCuI, K₃PO₄, DMFN-substituted methyl 1H-indole-3-carboxylatesGood to High

Data synthesized from multiple sources. beilstein-journals.orgcnr.itnih.gov

Information regarding the direct synthesis of this compound via intramolecular acid-catalyzed ring contraction is not extensively documented in the reviewed literature. While acid-catalyzed cyclizations are common in indole synthesis, specific examples detailing a ring contraction to form the this compound scaffold were not prominently featured in the search results. beilstein-journals.orgnih.gov One related study describes a Rh(II)-catalyzed reaction of indoles with halodiazoacetates that proceeds through a cyclopropanation followed by a ring-expansion to yield quinoline-3-carboxylates, which is the opposite of a ring contraction. Another instance of acid-catalyzed ring contraction involves the backbone rearrangement in the steroid series and is not applicable to indole synthesis.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient and atom-economical pathway to complex molecules like indole derivatives. A notable domino approach for synthesizing 1,2,5-trisubstituted 1H-indole-3-carboxylic esters employs a [3+2] cyclization strategy. This method starts with the formation of an imine from an aldehyde and a primary amine. The subsequent reaction with the anion of methyl 2-(2-fluoro-5-nitrophenyl)acetate or methyl 2-(5-cyano-2-fluorophenyl)acetate, generated using K₂CO₃ in DMF, initiates a cascade. This cascade involves the addition of the anion to the imine followed by an intramolecular SNAr ring closure, where the nitrogen atom displaces the fluorine on the activated aromatic ring. The initially formed indoline undergoes spontaneous air oxidation to yield the aromatic indole product.

Another domino strategy involves an aza-Michael addition followed by an SɴAr ring closure and subsequent heteroaromatization to produce C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. This reaction of methyl 2-arylacrylates with primary amines in the presence of K₂CO₃ in DMF was initially expected to yield indoline products, but oxidation to the indole occurs.

Multicomponent reactions (MCRs) are a subset of domino reactions that are particularly powerful for generating molecular diversity. One such MCR for creating β-indole carboxamide amino amides involves the reaction of N-indole carboxylic acids, aldehydes, amines, and a C2 building block like ynamides or triazenyl alkynes.

Table 2: Examples of Domino Synthesis for Indole-3-Carboxylate Derivatives

Reactant 1Reactant 2Reactant 3ProductYield (%)
Methyl 2-(2-fluoro-5-nitrophenyl)acetateBenzaldehyde (B42025)Benzylamine (B48309)Methyl 1-benzyl-2-phenyl-5-nitro-1H-indole-3-carboxylateNot specified
Methyl 2-(4-nitrophenyl)acrylateHexylamine-Methyl 1-hexyl-5-nitro-1H-indole-3-carboxylate80
Methyl 2-(4-nitrophenyl)acrylateBenzylamine-Methyl 1-benzyl-5-nitro-1H-indole-3-carboxylate85
N-indole carboxylic acidsAldehydesAminesβ-indole carboxamide amino amidesNot specified

Data synthesized from multiple sources.

Photochemical methods provide a green and efficient alternative for the synthesis of indoline and indole derivatives, often proceeding under mild conditions. One approach involves the direct photo-induced reductive Heck cyclization of indoles to prepare polycyclic indolinyl compounds. This method utilizes UVA/blue LEDs without the need for a photocatalyst or photosensitizer and tolerates a wide range of functional groups.

A photocatalyzed transformation for the synthesis of the indolo[2,1-a]isoquinoline core structure has been developed, which features a redox-neutral radical cascade cyclization under mild conditions with excellent functional group tolerance. Another photochemical cascade cyclization reaction provides easy access to functionalized indolines and tetrahydroquinolines, forming two new C-C bonds in a single step with high atom economy.

The synthesis of cyclobuta[b]indolines can be achieved via a [2 + 2] cycloaddition of 1-acetylindoles with alkenes using gold photocatalysis. This method is notable as it does not require substituents at the C2 or C3 positions of the indole. Furthermore, a catalyst- and oxidant-free dehydrogenative photocyclization of 3-styryl indoles using UV lamps leads to the formation of 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles.

Visible-light-promoted tandem selenylative radical cyclization of 2-vinyl-N-aryl imines has been developed to produce 3H-indoles. This reaction involves a selenyl radical addition, a 5-endo-trig cyclization, and redox steps, where singlet oxygen plays a crucial role in promoting the reaction.

Table 3: Examples of Photochemical Cyclizations for Indole/Indoline Scaffolds

SubstrateReaction TypeProductYield (%)
Chloroarene-containing indolesReductive Heck CyclizationPolycyclic indolinyl compounds50-88
Indolo[2,1-a]isoquinoline precursorsRadical Cascade CyclizationIndolo[2,1-a]isoquinoline derivativesGood to Excellent
N-AllylanilinesCascade CyclizationFunctionalized indolinesNot specified
1-Acetylindole and alkene[2 + 2] CycloadditionCyclobuta[b]indolineUp to 84
3-Styryl indolesDehydrogenative Photocyclization5-Aryl-11H-benzo[a]carbazoles78-97

Data synthesized from multiple sources.

Electrosynthesis has emerged as a sustainable and powerful tool for constructing chemical bonds. An electrocatalytic protocol for the intramolecular dehydrogenative annulation of N-aryl enamines offers a simple and efficient route to substituted indoles. This method proceeds in an undivided cell under oxidant-free and transition-metal-free conditions, providing good to excellent yields. The reaction involves the oxidative cyclization of the N-aryl enamine, mediated by iodides.

Another electrocatalytic approach involves the dehydrogenative cyclization of 2-vinylanilides to synthesize 3-substituted and 2,3-disubstituted indoles. This reaction utilizes an organic redox catalyst and avoids the need for external chemical oxidants. The electrochemical synthesis of 3-formylindoles has also been developed via the decarboxylation of glyoxylic acid with an amine acting as a dual-function organocatalyst. Generally, electrochemical methods involving carboxylic acids are gaining traction as they can often circumvent the need for high temperatures and expensive catalysts.

Table 4: Examples of Electrocatalytic Synthesis of Indole Derivatives

Starting MaterialReaction TypeProductYield
N-Aryl enaminesIntramolecular Dehydrogenative AnnulationSubstituted indolesGood to Excellent
2-VinylanilidesDehydrogenative Cyclization3-Substituted and 2,3-disubstituted indolesNot specified
Indoles and glyoxylic acidDecarboxylative Formylation3-FormylindolesNot specified

Data synthesized from multiple sources.

Functionalization of Pre-existing Indole or Indoline Rings

The direct introduction of a carboxylic acid group at the C-3 position of an indole ring is a primary strategy for synthesizing indole-3-carboxylic acids. A notable method involves the direct carboxylation of unprotected (NH) indoles using carbon dioxide (CO₂) at atmospheric pressure. acs.org This process is achieved under basic conditions, where the choice and quantity of the base are critical. The use of a significant excess of lithium tert-butoxide (LiOtBu) has been shown to be effective in promoting the carboxylation while suppressing the competing decarboxylation side reaction. acs.org

Another approach utilizes isatins and dimethyl sulfoxide (B87167) (DMSO) in a one-pot cascade reaction. This method proceeds through a one-carbon translocation mechanism, which involves the in situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and subsequent ring closure to yield the desired indole-3-carboxylic acid. rsc.org

The following table summarizes representative conditions for the carboxylation of indole precursors.

PrecursorReagents/CatalystSolventTemperatureProductReference
IndoleCO₂ (1 atm), LiOtBu (excess)DMF100 °CIndole-3-carboxylic acid acs.org
Isatin (B1672199)DMSO--Indole-3-carboxylic acid rsc.org

Decarboxylation, the removal of a carboxyl group, serves as a powerful tool for the selective functionalization of the indole C-3 position. The carboxylic acid moiety acts as a traceless directing group that, upon removal, allows for the introduction of various substituents.

Palladium catalysis enables the functionalization of indole-3-carboxylic acid through a process that combines C-H activation with decarboxylation. When indole-3-carboxylic acid is treated with aryl iodides in the presence of a palladium(II) catalyst system, a reaction cascade occurs. acs.org This process results in the loss of the C-3 carboxyl group and subsequent C-2 arylation of the indole ring. acs.org The reaction is typically carried out using palladium(II) acetate (B1210297) as the catalyst in a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) at elevated temperatures. acs.org

Mechanistic studies suggest that an (η³-benzyl)palladium(II) complex can activate the C-H bond at the C3-position of indole-3-carboxylic acid. mdpi.com This activation facilitates further reactions, demonstrating the versatility of palladium catalysis in modifying the indole core. mdpi.com

A metal-free approach for the decarboxylation of indole-3-carboxylic acids can be achieved using potassium carbonate (K₂CO₃) as a catalyst. tandfonline.comresearchgate.net This method provides a simple and efficient way to convert indole-3-carboxylic acids into the corresponding indoles. The reaction is typically performed in ethanol (B145695) at a high temperature (140 °C) and furnishes the decarboxylated products in good to excellent yields (89% to >99%). tandfonline.com The process is notable for its simplicity and avoidance of transition metal catalysts. tandfonline.comresearchgate.net

In another metal-free protocol, acetonitrile (B52724) (CH₃CN) has been found to promote the decarboxylation of indole-3-carboxylic acids under basic conditions. tandfonline.comresearchgate.net Similar to the K₂CO₃-catalyzed method, this reaction is conducted at 140 °C and results in high yields of the corresponding indole products. tandfonline.com The strong solvent dependence on acetonitrile is noted, which may be due to a solvation effect that helps to stabilize ionic intermediates in the proposed reaction mechanism. tandfonline.com

The table below outlines conditions for these metal-free decarboxylation methods.

SubstrateConditionsProductYieldReference
Indole-3-carboxylic acidK₂CO₃ (20 mol%), EtOHIndole>99% tandfonline.com
Indole-3-carboxylic acidCH₃CNIndole98% tandfonline.com

Gold(III) catalysis offers a direct route for the C-3 benzylation of indole-3-carboxylic acids through a decarboxylative coupling reaction with benzylic alcohols. acs.orgacs.orgnih.gov This cascade reaction is performed in water, making it a more environmentally benign process that generates carbon dioxide and water as the only byproducts. acs.orgnih.gov The reaction proceeds efficiently under mild conditions without the need for a base or other additives, affording 3-benzylindoles in moderate to excellent yields, ranging from 50% to 93%. acs.orgacs.orgnih.gov

A Hammett study of the reaction resulted in a negative ρ value, which suggests a buildup of positive charge on the indole ring during the transition state. acs.orgnih.gov Furthermore, a kinetic solvent isotope effect of 2.7 was observed when comparing reaction rates in H₂O and D₂O, providing further insight into the reaction mechanism. acs.orgnih.gov The gold(III) catalyst is believed to act as a Lewis acid, activating the indole-3-carboxylic acid in the aqueous medium. acs.org

Indole-3-carboxylic Acid SubstrateBenzylic Alcohol Coupling PartnerCatalyst SystemSolventYieldReference
Indole-3-carboxylic acidBenzyl (B1604629) alcoholAu(III)/TPPMSWater85% acs.org
Indole-3-carboxylic acid4-Methoxybenzyl alcoholAu(III)/TPPMSWater90% thieme-connect.com
Indole-3-carboxylic acid4-Methylbenzyl alcoholAu(III)/TPPMSWater82% thieme-connect.com
Indole-3-carboxylic acid4-Chlorobenzyl alcoholAu(III)/TPPMSWater71% thieme-connect.com
Indole-3-carboxylic acid4-Bromobenzyl alcoholAu(III)/TPPMSWater70% thieme-connect.com
Derivatization from Indole-3-carbaldehyde

Indole-3-carbaldehyde serves as a readily available precursor for the synthesis of indole-3-carboxylic acid through oxidation. The aldehyde group at the C3 position of the indole ring is susceptible to oxidation to a carboxylic acid functionality. wikipedia.org While biosynthetic pathways in organisms like Arabidopsis thaliana utilize aldehyde oxidases to facilitate this conversion, chemical methods in a laboratory setting achieve the same transformation. nih.gov

One straightforward chemical approach involves the treatment of indole-3-carbaldehyde with a 20% sodium hydroxide (B78521) solution. In this disproportionation reaction, known as the Cannizzaro reaction, one molecule of the aldehyde is oxidized to the corresponding carboxylic acid (indole-3-carboxylic acid), while another is reduced to the alcohol (indole-3-methanol). The reaction proceeds under vigorous stirring over 24 hours, after which the products can be separated.

The general reactivity of indole-3-carbaldehyde makes it a versatile starting material for various derivatives beyond simple oxidation. chemicalbook.com For instance, it can undergo condensation reactions, such as the Henry reaction with nitromethane, to yield 3-nitrovinyl indole. wikipedia.org However, for the direct synthesis of indole-3-carboxylic acid, oxidation remains the key transformation. It's important to note that under certain rhodium-catalyzed reaction conditions designed for C-H activation, indole-3-carbaldehyde does not oxidize to the carboxylic acid, indicating that specific oxidizing conditions are necessary for the desired conversion. acs.org

One-Pot Cascade Methods from Isatins and DMSO

A novel and efficient one-pot synthesis of indole-3-carboxylic acid derivatives has been developed utilizing isatin derivatives as the starting material. wipo.int This method is notable for its operational simplicity, cost-effectiveness, and avoidance of harsh reducing agents or transition metals. The process involves a cascade reaction that generates the indole-3-carboxylic acid core in a single step. This methodology is significant for its broad applicability in drug development and material synthesis due to the importance of the indole-3-carboxylic acid scaffold. wipo.int

While the specific patent does not detail the role of DMSO as a reactant, it highlights a streamlined approach from readily available isatins. In a different context, for the synthesis of 3,3-di(indolyl)indolin-2-ones from isatin and indole, a one-pot reaction has been established using VOSO4 as a catalyst in water, showcasing the utility of one-pot procedures starting from isatins. nih.gov

Synthesis of this compound Derivatives

The carboxylic acid group of this compound is a versatile handle for further derivatization through common organic reactions such as amidation and esterification.

Amidation and Esterification Reactions

Amide derivatives of indole-3-carboxylic acid can be synthesized through standard peptide coupling reactions. For instance, the synthesis of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid has been reported, which follows a similar principle. researchgate.net The general procedure involves the activation of the carboxylic acid group, followed by the addition of an amine.

A specific example is the synthesis of 2-(1H-indol-3-yl)-1H-benzimidazole derivatives from indole-3-carboxylic acid and o-phenylenediamine. In this one-step reaction, the components are heated in a solvent like glycerol (B35011) with a catalyst such as phosphoric acid. google.com This process involves the formation of an amide bond followed by cyclization to yield the benzimidazole (B57391) derivative.

The synthesis of N-benzylindole itself can be achieved by reacting indole with benzyl bromide in the presence of a base like potassium hydroxide in a solvent such as dimethyl sulfoxide (DMSO). orgsyn.org To synthesize N-benzyl-1H-indole-3-carboxamide, one would first protect the indole nitrogen with a benzyl group and then perform an amidation reaction at the C3-carboxylic acid, or alternatively, couple indole-3-carboxylic acid with benzylamine using a suitable coupling agent.

Table 1: Synthesis of Indole-3-Carboxamide Derivatives

Starting Material 1Starting Material 2ProductCatalyst/ReagentReference
Indole-3-carboxylic acido-Phenylenediamine2-(1H-indol-3-yl)-1H-benzimidazolePhosphoric Acid/Glycerol google.com
IndoleBenzyl bromide1-BenzylindolePotassium Hydroxide/DMSO orgsyn.org

Indole-3-carboxylic acid can be incorporated into peptide structures to create peptide-heterocycle hybrids, which are of interest for their potential biological activities. A library of such hybrids has been synthesized by conjugating indole-3-carboxylic acid with short dipeptide motifs using solid-phase peptide synthesis (SPPS). nih.gov The synthesis is carried out on a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for short-chain peptides. The coupling is facilitated by reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium) and HOBt (Hydroxybenzotriazole). nih.gov

Similarly, indole-3-carboxylic acid derivatives of amino acids and peptides can be synthesized using solution-phase techniques. This involves reacting amino acid methyl ester hydrochlorides with indole-3-carboxylic acid in the presence of a coupling agent like diisopropylcarbodiimide (DIPC) and a base such as triethylamine. researchgate.net

Table 2: Reagents for Peptide-Heterocycle Hybrid Synthesis

Resin/SupportCoupling AgentsKey ReactantProduct TypeReference
2-Chlorotrityl chloride (2-CTC) resinHBTU/HOBtIndole-3-carboxylic acid, Fmoc-protected amino acidsDipeptide derivatives of indole-3-carboxylic acid nih.gov
Not applicable (Solution Phase)Diisopropylcarbodiimide (DIPC)Indole-3-carboxylic acid, Amino acid methyl estersIndole-3-carboxyl amino acid/peptide methyl esters researchgate.net

The synthesis of urea (B33335) derivatives linked to a carboxylic acid moiety can be achieved through various methods. One approach involves the use of propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent. unmc.eduunmc.edu Although demonstrated with indole-3-acetic acid, the principle can be applied to indole-3-carboxylic acid. The T3P reagent facilitates selective amide bond formation under mild conditions. unmc.eduunmc.edu

A general strategy for synthesizing urea derivatives involves the Curtius rearrangement of an acyl azide, which is generated from a carboxylic acid. The resulting isocyanate is then trapped by an amine to form the urea linkage. organic-chemistry.org This method allows for the formation of both symmetrical and unsymmetrical ureas. Another modern approach uses carbamoylimidazolium salts as effective carbamoylating reagents. organic-chemistry.org

Table 3: Methods for Urea Derivative Synthesis

Reagent/MethodIntermediateFinal ProductKey FeaturesReference
Propylphosphonic anhydride (T3P)Mixed anhydrideAmide/Urea derivativeMild conditions, selective amide formation unmc.eduunmc.edu
Curtius Rearrangement (from carboxylic acid via acyl azide)IsocyanateUrea derivativeVersatile for symmetric and unsymmetric ureas organic-chemistry.org
Carbamoylimidazolium saltsNot applicableUrea derivativeEfficient N,N-disubstituted carbamoylation organic-chemistry.org

Introduction of Diverse Substituents on the Indoline Ring System

The functionalization of the this compound scaffold is primarily achieved through the introduction of substituents on the nitrogen atom and various positions of the benzene (B151609) ring. These modifications are instrumental in fine-tuning the electronic and steric properties of the molecule.

A prevalent strategy for N-functionalization involves the copper(I)-catalyzed intramolecular C-N bond formation. This method allows for the synthesis of a variety of N-alkyl and N-aryl derivatives of methyl 1H-indole-3-carboxylate. acs.org The process typically starts from methyl 2-(2-bromophenyl)-2-formylacetate, which reacts with a primary amine to form an N-substituted methyl 3-amino-2-(2-bromophenyl)acrylate intermediate. Subsequent cyclization catalyzed by a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like potassium phosphate (B84403) (K₃PO₄), affords the desired N-substituted indole-3-carboxylate. acs.orgacs.org This reaction can be performed under relatively mild conditions and has been shown to be tolerant of a range of functional groups on both the N-alkyl and N-aryl substituents. acs.org

Furthermore, the introduction of substituents onto the indole ring can be achieved through various synthetic routes. For instance, α-substituted indole-3-acetic acids can be synthesized from indole-3-acetic acid by first protecting the carboxylic acid and the indole nitrogen, followed by a nucleophilic substitution reaction with an alkyl bromide in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov Deprotection then yields the target compounds. nih.gov Another approach involves the reaction of indole or substituted indoles with 3,3-diethoxypropionate in the presence of potassium bisulfate and acetic acid to yield 3,3-diindolepropionic acid derivatives. nih.gov

The following table summarizes examples of synthesized this compound derivatives with diverse substituents:

Compound NameN-SubstituentOther SubstituentsSynthetic Method HighlightsReference
Methyl 1-cyclohexyl-1H-indole-3-carboxylateCyclohexyl-Cu(I)-catalyzed intramolecular amination acs.org
(S)-Methyl 1-(1-phenylethyl)-1H-indole-3-carboxylate(S)-1-Phenylethyl-Cu(I)-catalyzed intramolecular amination acs.org
Methyl 1-(2-methylphenyl)-1H-indole-3-carboxylate2-Methylphenyl-Cu(I)-catalyzed intramolecular amination acs.org
7-(4-Fluoro-3-(trifluoromethyl)phenoxy)-2-(1H-indol-3-yl)heptanoic acidH7-(4-Fluoro-3-(trifluoromethyl)phenoxy) on the side chainNucleophilic substitution with alkyl bromide nih.gov
3,3-Bis(5-bromo-1H-indol-3-yl)propanoic acidH5-Bromo on the indole ringReaction of 6-bromo-1H-indole with 3,3-diethoxypropionate nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest due to the importance of enantiomerically pure compounds in various applications. Several strategies have been successfully employed to achieve high levels of stereocontrol.

One effective approach involves the use of chiral organocatalysts derived from this compound itself. Enantiopure this compound can be prepared through enzymatic kinetic resolution. nih.gov This chiral scaffold has been demonstrated to be an effective catalyst in anti-Mannich reactions, affording products with high diastereo- and enantioselectivity. nih.gov

Another powerful strategy is the asymmetric reduction of a prochiral precursor. A notable example is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source. This metal-free method provides access to a variety of optically active indolines with high enantioselectivities under mild conditions. organic-chemistry.org

The chiral pool approach, which utilizes readily available enantiopure starting materials, is also a viable route. For instance, (S)-indoline-2-carboxylic acid has been synthesized from L-phenylalanine through a sequence involving nitration and intramolecular nitroamination, followed by reduction. researchgate.net While this provides access to chiral indoline-2-carboxylic acids, transformations to the 3-carboxylic acid isomer can be envisaged.

More modern approaches leverage data-driven design to discover new chiral catalysts. For example, a knowledge transfer model has been used to virtually screen a large number of chiral carboxylic acids for the atroposelective C-H alkylation of indoles catalyzed by cobalt, leading to the identification of highly effective catalysts for producing indoles with both C-central and C-N axial chirality. nih.gov

Key findings in the stereoselective synthesis of chiral this compound derivatives are highlighted in the table below:

Precursor/CatalystReaction TypeKey FeaturesProduct TypeReference
Enantiopure this compoundOrganocatalysis (anti-Mannich reaction)Prepared by enzymatic kinetic resolution; high diastereo- and enantioselectivity.Chiral Mannich bases nih.gov
Chiral Brønsted acid (e.g., derived from phosphoric acid)Asymmetric transfer hydrogenation of 3H-indolesMetal-free; uses Hantzsch ester as hydrogen source; high enantioselectivity.Optically active indolines organic-chemistry.org
L-PhenylalanineChiral pool synthesisMulti-step synthesis involving nitration and intramolecular amination.(S)-Indoline-2-carboxylic acid researchgate.net
Designed Chiral Carboxylic AcidCobalt-catalyzed C-H alkylationData-driven catalyst design; creates C-central and C-N axial chirality.Substituted indoles with high stereoselectivity nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of this compound synthesis, this has led to the exploration of metal-free protocols and the use of aqueous reaction conditions.

Metal-Free Protocols

The development of metal-free synthetic routes to this compound and its derivatives is a significant step towards more sustainable chemical processes, as it avoids the use of potentially toxic and expensive transition metals.

A notable metal-free approach involves a one-pot cascade reaction of isatins with dimethyl sulfoxide (DMSO). wipo.int This method proceeds via a one-carbon translocation involving the in situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure to afford indole-3-carboxylic acids. wipo.int Another patented method describes the synthesis of indole-3-carboxylic acid derivatives from isatin derivatives in a single, operationally simple step without the need for reducing agents or transition metals. wipo.int

Furthermore, metal-free C-H amination reactions have been developed for the synthesis of substituted indoles. For example, the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant can effect the C-H amination of N-tosyl-2-alkenylanilines to produce a diverse range of substituted indoles. acs.org The synthesis of various indole derivatives has also been achieved through multi-component reactions under metal-free conditions, often utilizing simple catalysts like ammonium (B1175870) acetate or piperidine. dergipark.org.tr

The following table showcases examples of metal-free synthetic strategies for indole-3-carboxylic acid and its derivatives:

Starting Material(s)Reagents/ConditionsKey FeaturesProduct TypeReference
Isatin derivativesDMSOOne-pot cascade reaction; one-carbon translocation.Indole-3-carboxylic acids wipo.int
Isatin derivative-One-step, no reducing agents or transition metals.Indole-3-carboxylic acid derivatives wipo.int
N-Tosyl-2-alkenylanilinesDDQ (oxidant)Metal-free C-H amination.Substituted indoles acs.org
1H-indole-3-carbaldehyde, aniline (B41778) derivatives, malononitrileTriethylamineThree-component reaction.Substituted indole derivatives dergipark.org.tr

Aqueous Reaction Conditions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages in terms of cost, safety, and environmental impact. While many core indole synthetic methods are performed in organic solvents, several key transformations in the synthesis of this compound derivatives can be conducted in aqueous or mixed aqueous-organic systems.

For instance, the final deprotection step in the synthesis of α-substituted indole-3-acetic acids, which involves the hydrolysis of a methyl ester, is typically carried out in a mixture of methanol (B129727) and an aqueous sodium hydroxide solution. nih.gov Similarly, the saponification of (RS)-methyl 3-(n-octadecyl)indoline-5-carboxylate to the corresponding carboxylic acid is achieved by refluxing in a mixture of ethanol and aqueous potassium hydroxide. prepchem.com

In some multi-component reactions for the synthesis of indole derivatives, mixed solvent systems containing water are employed. For example, the reaction of indole and benzaldehyde can be carried out in an ethanol-water mixture with a base catalyst to form 3-indolylalcohols. dergipark.org.tr Another example is the use of an acetic acid/water mixture for the one-pot, three-component condensation reaction to produce polysubstituted spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-2-one derivatives. dergipark.org.tr

Examples of reactions in the synthesis of this compound derivatives that utilize aqueous conditions are presented below:

Reaction TypeReagents/Solvent SystemSubstrate/Product ExampleReference
Ester Hydrolysis (Deprotection)30% NaOH(aq.) : CH₃OHMethyl α-substituted indole-3-acetate (B1200044) to the corresponding acid nih.gov
SaponificationKOH, Ethanol/Water(RS)-Methyl 3-(n-octadecyl)indoline-5-carboxylate to the carboxylic acid prepchem.com
Aldol-type reactionNaOH, EtOH-H₂OIndole and benzaldehyde to 3-indolylalcohols dergipark.org.tr
Multi-component condensationAcetic acid/WaterIsatin, malononitrile, and another component to a spiro-indole derivative dergipark.org.tr

Reaction Mechanisms and Mechanistic Studies of Indoline 3 Carboxylic Acid Transformations

Acid-Catalyzed Decarboxylation Mechanisms

The decarboxylation of indole-3-carboxylic acids in acidic media is a fundamental transformation. Mechanistic studies have revealed the involvement of specific intermediates and pathways that govern the cleavage of the carbon-carbon bond at the C3 position.

The SE2 mechanism is characterized by the attack of an electrophile on the substrate. dalalinstitute.cominflibnet.ac.in In this context, the proton acts as the electrophile, attacking the C3 position of the indole (B1671886) ring, which is nucleophilic. This protonation facilitates the cleavage of the C3-COOH bond. The transition state involves the simultaneous interaction of the incoming electrophile (proton) and the leaving carboxyl group. While zwitterionic intermediates are proposed in other heterocyclic reactions like [3+2] cycloadditions, detailed studies on the acid-catalyzed decarboxylation of indolecarboxylic acids point towards the formation of protonated carbonic acid as a key reactive intermediate rather than a stable zwitterion. nih.govmdpi.com

Kinetic isotope effect (KIE) studies provide valuable information about the transition states of chemical reactions. For the decarboxylation of indole-3-carboxylates, computational studies have explored the influence of substituents on the KIE. These studies show a consistent trend where the calculated KIE for the decarboxylation increases as the substituent on the indole ring changes from electron-withdrawing (e.g., 6-nitro) to electron-donating (e.g., 6-amino). ic.ac.uk This suggests a change in the transition state structure across the series. ic.ac.uk

Furthermore, experimental studies on related gold(III)-catalyzed decarboxylative reactions have measured the kinetic solvent isotope effect (KSIE). In the decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in H₂O versus D₂O, a KSIE of 2.7 was observed. acs.org This value indicates that proton transfer is involved in the rate-determining step of the reaction, consistent with a mechanism involving protonation of the indole ring. acs.org

Table 1: Calculated Kinetic Isotope Effects (KIE) for the Decarboxylation of Substituted Indole-3-carboxylates ic.ac.uk
Substituent PositionSubstituentCalculated KIETrend Observation
6NitroLowKIE increases with electron-donating character
6AminoHigh
---Kinetic solvent isotope effect (KSIE) of 2.7 observed in a related Au(III)-catalyzed reaction, indicating proton transfer in the rate-determining step. acs.org

Mechanisms of Ring Formation Reactions

Indoline-3-carboxylic acid and its derivatives are valuable precursors for synthesizing more complex heterocyclic structures, often through reactions that involve ring formation.

Nucleophilic aromatic substitution (SNAr) is a key mechanistic step in the synthesis of various indole-containing heterocycles. This process can be part of a cascade sequence leading to ring formation. For instance, the synthesis of indole-3-carboxylic esters can be achieved via a base-mediated SNAr reaction between a 2-chloronitrobenzene and ethyl cyanoacetate. beilstein-journals.org The resulting adduct subsequently undergoes a reductive cyclization to form the indole ring system. beilstein-journals.org

In other examples, an acetylene (B1199291) group ortho to a leaving group can activate the substrate for an SNAr reaction with a nucleophile. researchgate.net This is followed by a 5-endo-dig cyclization, where the nucleophile attacks the acetylene, forming a five-membered heterocyclic ring fused to the benzene (B151609) ring in a single synthetic step. researchgate.net While these are cascade reactions involving an initial SNAr step, the subsequent cyclization can be mechanistically distinct from a concerted [3+2] cycloaddition. However, base-controlled dearomative [3+2] cycloaddition reactions between 3-nitroindoles and fumaric acid amide esters have been developed, showcasing the utility of cycloaddition strategies for building complex pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

Cascade reactions, also known as domino or tandem reactions, are powerful tools for building molecular complexity from simple starting materials in a single operation. iitj.ac.in These processes involve two or more sequential bond-forming transformations where the subsequent reaction is a consequence of the functionality generated in the previous step.

An example is the acid-catalyzed cascade reaction that yields complex tetracyclic indole skeletons. A modified Vilsmeier-Haack reaction on 1H-indol-4-carboxylic acid methyl ester generates a 3-formyl intermediate, which, upon reaction with ethane-1,2-diamine in the presence of acetic acid, undergoes a multi-step cascade involving imine formation, intramolecular cyclization, and rearrangement to furnish a novel fused indole system. mdpi.com Similarly, three-component cascade reactions involving cyclic ketones, arylamines, and benzoylmethylene malonates can produce 4,5,6,7-tetrahydro-1H-indoles, where a Brønsted acid catalyst is crucial for promoting the final intramolecular cyclization of an imine intermediate. nih.gov These cascade processes highlight the versatility of the indole framework in generating diverse and complex molecular architectures efficiently. iitj.ac.in

Catalytic Reaction Mechanisms (e.g., Gold(III)-catalyzed, Cu(I)-catalyzed)

Transition metals are effective catalysts for a range of transformations involving this compound, enabling unique reactivity through distinct mechanistic pathways.

Gold(III) salts have been shown to be highly effective Lewis acid catalysts for the activation of indole-3-carboxylic acid in water. acs.org A notable example is the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols. acs.orgacs.org The proposed mechanism suggests that the gold(III) catalyst activates the indole-3-carboxylic acid, facilitating decarboxylation. A Hammett study for this protodecarboxylation step yielded a negative ρ value, which indicates a buildup of positive charge on the indole ring within the transition state. acs.org This evidence supports a mechanism where the gold catalyst enhances the electrophilicity of the indole ring, promoting the key C-C bond cleavage. The reaction proceeds as a cascade involving decarboxylation of the indole acid and dehydration of the benzylic alcohol. acs.org

Table 2: Catalyst Screening for Decarboxylative Coupling of Indole-3-carboxylic Acid acs.org
CatalystConditionsYield (%)
Au(III)/TPPMSWater, 100°CHigh
NoneWater, 100°CNo reaction
HClWater, 100°CLow
Cu(I), Cu(II), Ag(I), Pd(II), Fe(III)Water, 100°CLow/Slow

Copper(I) catalysts are particularly effective in promoting cross-coupling reactions. A Cu(I)-catalyzed intramolecular amination of aryl bromides has been developed for the efficient synthesis of N-substituted derivatives of methyl 1H-indole-3-carboxylate. nih.gov This transformation proceeds via an Ullmann-type intramolecular arylamination mechanism, utilizing a CuI/K₃PO₄ system in DMF. nih.gov The reaction demonstrates good to high yields under mild conditions and is tolerant of an air atmosphere. nih.gov This method provides a direct route to N-alkylated and N-arylated indole-3-carboxylates, which are important structural motifs. Other copper-catalyzed systems, including those using nano copper oxide or Cu(II) salts, have also been employed for C-N cross-coupling and the synthesis of multisubstituted indoles through sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions. researchgate.netrsc.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving this compound and its derivatives. Through the use of quantum chemical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, characterize transition states, and predict reaction energetics, providing insights that are often difficult to obtain through experimental means alone. These theoretical studies are instrumental in understanding catalytic cycles, predicting product selectivity, and designing more efficient synthetic routes.

One area of significant computational investigation is the decarboxylation of indole-3-carboxylic acids. Theoretical studies have explored the effect of substituents on the electronic structure and, consequently, on the reaction energetics. For instance, calculations on the decarboxylation of various substituted indole-3-carboxylic acids have revealed a consistent trend in the free energy barriers.

Calculated Free Energy Barriers for the Decarboxylation of Substituted Indole-3-carboxylic Acids

Substituent at Position 5Calculated Free Energy Barrier (kcal/mol)Transition State Mode (cm⁻¹)
NO₂31.5-486
CN31.0-482
Cl30.2-471
H29.5-462
CH₃29.1-458
OCH₃28.5-451
NH₂27.8-442

The data indicates that electron-donating groups at the 5-position of the indole ring lower the activation barrier for decarboxylation, which is consistent with a mechanism involving the build-up of positive charge at the indole nitrogen in the transition state. The transition state mode, represented by the imaginary frequency, also shows a regular trend, correlating with the reaction barrier.

Furthermore, computational studies have been employed to understand the mechanism of metal-catalyzed transformations of indole-3-carboxylic acid. In the case of gold(III)-catalyzed decarboxylative C3-benzylation, experimental Hammett studies suggested the development of a positive charge on the indole ring during the transition state. nih.gov DFT calculations could be used to model the proposed intermediates and transition states in the catalytic cycle, providing a detailed energetic landscape of the reaction. This would involve calculating the energies of the reactant-catalyst complex, the key intermediates, the transition state for the decarboxylation step, and the final product complex.

Similarly, for the palladium-catalyzed decarboxylative arylation of indole-3-carboxylic acid, a plausible mechanism involving initial palladation at the C3 position followed by migration to the C2 position has been proposed. researchgate.net Computational modeling of this pathway would involve locating the transition states for the C-H activation, palladium migration, and reductive elimination steps. The calculated energy profile would help to validate the proposed mechanism and explain the observed regioselectivity.

While detailed computational studies specifically on the organocatalytic activity of this compound in reactions like the Mannich reaction are not extensively documented in publicly available literature, the principles from studies on similar systems can be applied. For instance, DFT studies on proline-catalyzed reactions, which also proceed via enamine intermediates, have provided a deep understanding of the stereoselectivity. These studies often reveal that the catalyst not only facilitates the reaction but also controls the stereochemical outcome through subtle non-covalent interactions in the transition state assembly. A computational investigation into the this compound catalyzed Mannich reaction would likely focus on the formation of the enamine intermediate, the subsequent C-C bond formation with the imine, and the role of the carboxylic acid group in proton transfer and stabilization of the transition state.

Advanced Analytical Characterization Techniques for Indoline 3 Carboxylic Acid

Spectroscopic Methodologies

Spectroscopic methods are instrumental in determining the molecular structure of indoline-3-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of indole-3-carboxylic acid, the aromatic protons on the benzene (B151609) ring and the indole (B1671886) ring protons appear at distinct chemical shifts. For instance, in a spectrum recorded in methanol-d4 (B120146) (CD3OD) at 600 MHz, characteristic peaks are observed at approximately 8.06, 7.94, 7.42, and 7.15 ppm. nih.gov Another spectrum, taken in DMSO-d6, also shows these characteristic proton signals. spectrabase.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon framework.

Table 1: ¹H NMR Spectral Data for Indole-3-carboxylic Acid

Solvent Frequency (MHz) Chemical Shifts (δ, ppm) Reference
Methanol-d46008.06, 7.94, 7.42, 7.15 nih.gov
DMSO-d640012.2, 9.988, 8.318, 8.161, 7.548, 7.29, 7.26 chemicalbook.com

Note: The data in this table is based on reported values and may vary slightly depending on experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The monoisotopic molecular weight of indole-3-carboxylic acid is 161.047678473 g/mol . hmdb.ca

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-HRMS) or ultra-high-performance liquid chromatography (UHPLC-HRMS), provides highly accurate mass measurements, which aids in confirming the molecular formula. Electron impact mass spectrometry (EIMS) studies of hydroxyindole-3-carboxylic acids have shown characteristic fragmentation patterns, such as the loss of a water molecule (H₂O) or a hydroxyl radical (•OH) from the molecular ion, which can help in structural identification. researchgate.net For indole-3-carboxylic acid, the exact mass is reported as 161.047678 g/mol . spectrabase.com

Table 2: Mass Spectrometry Data for Indole-3-carboxylic Acid

Technique Parameter Value Reference
HRMSExact Mass161.047678 g/mol spectrabase.com
EIMSMolecular Weight161.16 g/mol spectrabase.com
-Monoisotopic Molecular Weight161.047678473 hmdb.ca

Note: The data in this table is based on reported values and may vary slightly depending on experimental conditions.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The FT-IR spectrum of indole-3-acetic acid, a closely related compound, shows characteristic absorption bands. nist.gov For indole-3-carboxylic acid, the spectrum exhibits a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong absorption band around 1700 cm⁻¹. The N-H stretching vibration of the indole ring is observed around 3400 cm⁻¹. Aromatic C-H stretching and C=C stretching vibrations are also present in the spectrum. chemicalbook.comchemicalbook.com

Table 3: FT-IR Spectral Data for Indole-3-carboxylic Acid Derivatives

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
Carboxylic Acid O-HStretch2500-3300 researchgate.net
Indole N-HStretch~3400 researchgate.net
Carboxylic Acid C=OStretch~1700 researchgate.net
Aromatic C=CStretch1400-1600 researchgate.net

Note: The data in this table is based on reported values for related indole derivatives and may vary for this compound.

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures.

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. For the analysis of less volatile compounds like this compound, derivatization is often necessary to increase their volatility. A common derivatization method involves converting the carboxylic acid group into a more volatile ester, for example, by using a chloroformate reagent. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful combination for both qualitative and quantitative analysis. nih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is widely used for the analysis of this compound and its derivatives. researchgate.netcetjournal.it These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. cetjournal.it

A typical HPLC method for indole-3-carboxylic acid might use a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com Detection is often achieved using a UV detector, with the absorption wavelength set around 280 nm. cetjournal.it UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. sielc.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. iucr.org It is often used to confirm the purification of a sample following synthesis. iucr.org

In a typical TLC analysis of this compound, silica (B1680970) gel is used as the stationary phase. The separation of the compound is achieved by using various mobile phase systems. The position of the compound on the TLC plate is reported as the retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Detailed studies have reported the Rƒ values for Indole-3-carboxylic acid on silica gel GF254 plates with several different solvent systems, providing a reliable reference for its identification. researchgate.net

Table 1: Reported Rƒ Values for this compound researchgate.net

Solvent SystemStationary PhaseRƒ Value
Chloroform-95% Ethanol-Glacial Acetic Acid (40:2:1)Silica Gel GF2540.45
Not Specified System (ii)Silica Gel GF2540.40
Not Specified System (iii)Silica Gel GF2540.11
Not Specified System (iv)Silica Gel GF2540.45

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a purified sample of this compound. This method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₉H₇NO₂. This comparison is essential for verifying the empirical formula and assessing the sample's purity.

The molecular weight of this compound is 161.16 g/mol . nih.gov Based on this, the theoretical elemental composition can be calculated. While specific experimental data for the parent compound is not detailed in the provided search results, research on its derivatives follows a standard reporting format where the calculated (Calcd.) and found values are compared. nih.gov

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.019108.0967.09
HydrogenH1.00877.0564.38
NitrogenN14.01114.018.69
OxygenO16.00232.0019.84
Total 161.16 100.00

Crystallographic Studies (e.g., X-ray Diffraction)

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional atomic arrangement of this compound in its solid state. This technique has been used to elucidate the precise bond lengths, bond angles, and intermolecular interactions of the molecule.

The crystal structure of this compound reveals the presence of centrosymmetric hydrogen-bonded cyclic dimers. bohrium.comgriffith.edu.au In this arrangement, two molecules are held together by strong hydrogen bonds between their carboxylic acid groups, with an oxygen-to-oxygen (O···O) distance of 2.649 (2) Å. bohrium.comgriffith.edu.au These dimer units are further organized into a sheet structure through additional intermolecular hydrogen bonds. These peripheral interactions occur between the carboxylic acid groups and the hetero-amine group (N-H) of an adjacent indole ring, characterized by an oxygen-to-nitrogen (O···N) distance of 3.013 (2) Å. bohrium.comgriffith.edu.au The carboxylic acid group itself is nearly coplanar with the indole ring. bohrium.com

This structural motif is a common feature in carboxylic acids and is similar to that observed in related molecules like indole-3-acetic acid and indole-3-propionic acid, which also form O–H⋯O dimers. mdpi.com The detailed crystallographic data for this compound has been determined at a temperature of 295 K. griffith.edu.au

Table 3: Selected Crystallographic Data for this compound

ParameterValueReference
Molecular FormulaC₉H₇NO₂ griffith.edu.au
Measurement Temperature295 K griffith.edu.au
Hydrogen Bond Distance (O···O)2.649 (2) Å bohrium.comgriffith.edu.au
Hydrogen Bond Distance (O···N)3.013 (2) Å bohrium.comgriffith.edu.au
R factor0.043 griffith.edu.au

Biological and Pharmacological Research of Indoline 3 Carboxylic Acid Derivatives

Medicinal Chemistry Applications and Drug Discovery

The unique structure of indoline-3-carboxylic acid has positioned it as a valuable scaffold in the quest for new drugs. Medicinal chemists have leveraged its chemical properties to synthesize a diverse array of derivatives with a broad spectrum of pharmacological activities.

The indole (B1671886) scaffold, the parent structure of indoline (B122111), is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that can serve as a basis for designing ligands for a variety of biological targets. nih.gov The indole nucleus is a common feature in many natural products and biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov This prevalence in nature has spurred extensive research into indole chemistry, leading to the creation of numerous synthetic derivatives with therapeutic potential. nih.govnih.gov

The this compound structure, in particular, offers an excellent template for modification. The carboxylic acid group at the 3-position provides a convenient handle for chemical derivatization, allowing for the introduction of various functional groups and the exploration of their impact on biological activity. This adaptability makes it a key starting material for the synthesis of a range of artificial drugs. wipo.int The combination of the "privileged" indole core with the reactive carboxylic acid function has enabled the development of compounds that can interact with specific molecular targets, leading to desired therapeutic effects. nih.gov

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. For this compound derivatives, numerous studies have delved into their structure-activity relationships (SAR) to identify the key structural features responsible for their pharmacological effects.

Systematic modifications of the this compound scaffold have provided valuable insights. For instance, in the development of inhibitors for cytosolic phospholipase A2, it was found that the length of the acyl residue at the 3-position was critical for optimal enzyme inhibition, with a chain length of 12 or more carbons being most effective. nih.gov Conversely, introducing long alkyl chains (8 or more carbons) at the 1-position of the indole ring led to a decrease in activity. nih.gov However, this loss of potency could be reversed by replacing the terminal methyl group of the alkyl chain with a carboxylic acid moiety, which significantly increased inhibitory potency. nih.gov

Further SAR studies on other series of indole derivatives have highlighted the importance of other structural elements. For example, in a series of HIV-1 fusion inhibitors, retaining a methyl or ethyl ester in place of a carboxylic acid or amide group resulted in enhanced activity. nih.gov The linkage between different indole rings within a larger molecule also proved to be a critical determinant of activity. nih.gov These detailed SAR analyses are instrumental in guiding the rational design of more potent and selective drug candidates based on the this compound framework.

A crucial step in the drug discovery process is the identification and validation of the biological targets through which a compound exerts its effects. For this compound derivatives, research has pointed towards several potential molecular targets.

In the context of antimicrobial activity, DNA gyrase has been identified as a key target. rsc.org Molecular docking studies have shown that indole-3-carboxylic acid conjugates can exhibit encouraging binding interactions with DNA gyrase, suggesting a mechanism for their antibacterial effects. rsc.orgnih.gov Similarly, for their antifungal properties, lanosterol (B1674476) demethylase, a vital enzyme in fungal sterol biosynthesis, has been identified as a potential target. rsc.org

Beyond antimicrobial targets, derivatives of indole-3-carboxylic acid have been investigated for their interaction with other important biological molecules. For example, certain derivatives have been designed to act as antagonists for the 5-HT(2C) receptor, a target relevant to central nervous system disorders. researchgate.net In the field of agriculture, the auxin receptor protein TIR1 has been identified as a target for indole-3-carboxylic acid derivatives designed as herbicides. frontiersin.org This process of identifying and validating specific molecular targets is essential for understanding the mechanism of action of these compounds and for developing safer and more effective therapeutic agents.

Therapeutic Potential of this compound Derivatives

The diverse biological activities of this compound derivatives have translated into significant therapeutic potential across various disease areas. Extensive research has focused on harnessing these properties to develop new treatments for a range of conditions.

One of the most explored therapeutic avenues for this compound derivatives is their potential as antimicrobial agents. The emergence of multidrug-resistant pathogens has created an urgent need for new classes of antibiotics, and indole-based compounds have shown considerable promise in this area. rsc.org

Derivatives of this compound have demonstrated notable activity against a variety of bacterial species, including both Gram-positive and Gram-negative bacteria. rsc.org For instance, novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates have been synthesized and evaluated for their antibacterial properties. rsc.orgnih.gov These compounds have shown good activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, and Staphylococcus aureus. rsc.org

In one study, a series of indole-3-carboxylic acid derivatives of amino acids and peptides were synthesized and showed significant antibacterial activity, with some compounds demonstrating potency comparable to the standard drug clotrimazole. researchgate.net The antibacterial efficacy was found to be dependent on the specific amino acid or peptide moiety attached to the indole core. researchgate.net Another study focused on indole-3-carboxamido-polyamine conjugates, with certain 5-bromo-substituted analogues exhibiting broad-spectrum activity, particularly against Staphylococcus aureus and Acinetobacter baumannii. nih.gov

The mechanism of antibacterial action for some of these derivatives is believed to involve the disruption of the bacterial membrane. nih.gov Furthermore, some indole-3-carboxamide derivatives have been shown to potentiate the effects of existing antibiotics, restoring their activity against resistant bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected Indole-3-Carboxylic Acid Derivatives

Compound Type Target Bacteria Key Findings
Dipeptide conjugates E. coli, P. aeruginosa, S. pyogenes, S. aureus Showed good antibacterial activity. rsc.org
Amino acid/peptide derivatives Enterococcus faecalis Exhibited significant antibacterial activity, comparable to clotrimazole. researchgate.net
5-Bromo-indole-3-carboxamido-polyamine conjugates S. aureus, A. baumannii Demonstrated broad-spectrum activity with low micromolar MIC values. nih.gov
Indole-coumarin and bisindole derivatives S. aureus Showed inhibitory activity, with MIC values of 350 µg/mL and 160 µg/mL, respectively. mdpi.com

Antimicrobial Activity

Antifungal Activity

Certain derivatives of indole and indoline have demonstrated notable antifungal properties. Research into hybrid molecules combining indoline and rhodanine (B49660) structures has yielded compounds with significant efficacy against pathogenic fungi. For instance, 5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivatives have been synthesized and screened for their antifungal capabilities. researchgate.net These compounds showed considerable effect against Candida albicans, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values between 25-50 μg/mL. researchgate.net

Another area of research has focused on 3-indolyl-3-hydroxy oxindole (B195798) derivatives. Within a synthesized series, several compounds exhibited potent, broad-spectrum antifungal activity against various plant pathogenic fungi. mdpi.com Compound 3u from this series was particularly effective against Rhizoctonia solani, with an EC₅₀ value of 3.44 mg/L, outperforming the commercial fungicide phenazine-1-carboxylic acid (PCA). mdpi.com The same compound also showed a 91.05% inhibition rate against Botrytis cinerea at a concentration of 50 mg/L. mdpi.com Structure-activity relationship studies suggest that introducing halogen substituents like iodine, chlorine, or bromine at specific positions on the oxindole and indole rings is key to enhancing antifungal activity. mdpi.com

Furthermore, indole-3-carboxylic acid (3-ICA) itself, isolated from the endophytic fungus Lasiodiplodia pseudotheobromae, has been studied for its effects on wheat powdery mildew caused by Blumeria graminis. nih.gov While less potent on its own compared to jasmonic acid, 3-ICA acts as a synergist, enhancing the antifungal effects of jasmonic acid. nih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative ClassFungal SpeciesActivity Metric (Value)Source
5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivativesCandida albicansMIC/MFC (25-50 μg/mL) researchgate.net
Compound 3u (a 3-indolyl-3-hydroxy oxindole derivative)Rhizoctonia solaniEC₅₀ (3.44 mg/L) mdpi.com
Compound 3u (a 3-indolyl-3-hydroxy oxindole derivative)Botrytis cinereaInhibition Rate (91.05% at 50 mg/L) mdpi.com
Indole-3-carboxylic acid (3-ICA)Blumeria graminisSynergist for Jasmonic Acid nih.gov

Antihypertensive Activity

Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as a new series of agents with antihypertensive properties. nih.govresearchgate.net These compounds have been shown to effectively lower blood pressure in in vivo studies using spontaneously hypertensive rats. nih.govresearchgate.net One particular derivative demonstrated a maximum blood pressure decrease of 48 mm Hg following oral administration, with the effect lasting for 24 hours, which was noted as being superior to the widely used antihypertensive drug, losartan. nih.govebi.ac.uk

The primary mechanism behind the antihypertensive effect of these indole-3-carboxylic acid derivatives is their function as antagonists of the Angiotensin II Receptor 1 (AT1). nih.govresearchgate.net Angiotensin II is a peptide hormone that causes vasoconstriction and a subsequent increase in blood pressure. nih.gov By blocking the AT1 receptor, these derivatives prevent angiotensin II from binding and exerting its pressor effects. researchgate.netnih.gov Radioligand binding studies have confirmed that these novel derivatives possess a high nanomolar affinity for the AT1 receptor subtype, comparable to established pharmaceuticals like losartan. nih.govebi.ac.uk This selective, competitive antagonism of the AT1 receptor makes them promising candidates for the development of new antihypertensive drugs. nih.govresearchgate.net

Table 2: Antihypertensive Profile of an Indole-3-carboxylic Acid Derivative

DerivativeMechanism of ActionIn Vivo ModelKey FindingSource
Novel Indole-3-carboxylic acid derivativeAngiotensin II Receptor 1 (AT1) AntagonistSpontaneously Hypertensive Rats48 mm Hg max decrease in blood pressure; effect lasted 24h nih.govebi.ac.uk

Anticancer and Antitumor Properties

The indole nucleus is a recognized scaffold in the design of anticancer agents. ontosight.aidntb.gov.ua Derivatives of indole-3-carboxylic acid have been investigated for their potential in cancer therapy, with research highlighting their ability to inhibit cancer cell proliferation and enhance the efficacy of existing chemotherapy drugs. doaj.orgresearchgate.netnih.gov For example, indole-3-carboxylic acid esters of the sesquiterpene melampomagnolide B were identified as potent agents against a panel of human hematopoietic and solid tumor cell lines. nih.gov

A significant finding in the anticancer research of these compounds is the ability of indole-3-carboxylic acid to enhance the potency of doxorubicin (B1662922) (DOX), a widely used chemotherapy drug. doaj.orgresearchgate.net Doxorubicin's effectiveness can be limited by its dose-dependent toxicity. doaj.orgresearchgate.net Studies on colorectal cancer (CRC) cells have shown that co-treatment with indole-3-carboxylic acid and doxorubicin leads to a greater inhibitory effect on tumor growth than doxorubicin alone. doaj.orgresearchgate.net This suggests that combining indole-3-carboxylic acid with doxorubicin could be a more effective treatment strategy for CRC, potentially allowing for lower, less toxic doses of doxorubicin. doaj.org

The mechanism by which indole-3-carboxylic acid boosts doxorubicin's anticancer effects involves the induction of cellular senescence. doaj.orgresearchgate.net Cellular senescence is a state of irreversible cell growth arrest. In the context of cancer, inducing senescence in tumor cells is a therapeutic goal. Research demonstrated that in colorectal cancer cells (LS180 line), indole-3-carboxylic acid amplified doxorubicin-induced cell senescence. doaj.orgresearchgate.net This was evidenced by an upregulation of senescence markers such as senescence-associated-beta-galactosidase (SA-β-gal), senescence-associated heterochromatin foci (SAHF), and the cell cycle inhibitor p21. doaj.orgresearchgate.net By promoting senescence and inhibiting cell proliferation, indole-3-carboxylic acid contributes to the suppression of tumor growth. doaj.org

Table 3: Anticancer Effects of Indole-3-carboxylic Acid in Colorectal Cancer (CRC) Models

Research FocusCell LineKey FindingsMechanismSource
Enhancement of Doxorubicin (DOX) PotencyLS180 (Colorectal Cancer)Increased DOX-induced inhibition of cell proliferation and tumor growth in xenograft models.Amplification of DOX-induced cellular senescence. doaj.orgresearchgate.net
Induction of Cell SenescenceLS180 (Colorectal Cancer)Upregulation of SA-β-gal, SAHF, and p21 protein expression; promotion of cell cycle arrest.Induction of cellular senescence and growth arrest. doaj.orgresearchgate.net

Anti-inflammatory Activity

Indole derivatives, including those based on the indoline and indole-3-acetic acid structures, have been investigated for their anti-inflammatory effects. ontosight.aicore.ac.uknih.gov The anti-inflammatory action is often attributed to the modulation of key inflammatory pathways and mediators. For instance, indole-3-acetic acid has been shown to alleviate the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages by significantly reducing the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov

Research on synthesized indoline derivatives has identified compounds with potent anti-inflammatory activity in vitro, as measured by protein anti-denaturation assays. core.ac.uk Specifically, indoline derivatives containing a sulfonamide group showed excellent inhibition of protein denaturation, with IC₅₀ values comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium. core.ac.uk Another study on ursolic acid derivatives modified with an indole ring found that the compounds significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages. chemrxiv.org These derivatives also decreased the protein expression of key inflammatory enzymes like iNOS and COX-2, indicating their potential to dampen inflammation. chemrxiv.org

Table 4: Anti-inflammatory Activity of Indoline and Indole Acid Derivatives

Compound ClassIn Vitro ModelKey FindingsIC₅₀ Value (if available)Source
Indoline derivative with sulfonamide group (4b)Protein anti-denaturation assayPotent inhibition of protein denaturation60.7 µg/ml core.ac.uk
Indoline derivative with sulfonamide group (4a)Protein anti-denaturation assayPotent inhibition of protein denaturation62.2 µg/ml core.ac.uk
Indole-3-acetic acidLPS-stimulated RAW264.7 macrophagesAmeliorated expression of IL-1β, IL-6, and MCP-1.N/A nih.gov
Indole derivatives of ursolic acidLPS-stimulated RAW 264.7 macrophagesReduced levels of NO, TNF-α, IL-6, IL-1β; reduced iNOS and COX-2 expression.N/A chemrxiv.org

Anthelmintic Activity

While research into the anthelmintic properties of this compound derivatives is an emerging field, preliminary studies suggest potential applications. The structural similarity of the indoline nucleus to other heterocyclic compounds with known anthelmintic effects provides a rationale for exploring this class of molecules. Future research is warranted to synthesize and screen a broader range of this compound derivatives to identify lead compounds with potent and selective activity against various helminth species.

Antileishmanial Activity

Derivatives of the parent indole structure have shown promise as antileishmanial agents. In one study, a series of ten 3-(α-azolylbenzyl)indoles were synthesized and evaluated for their in vitro activity against Leishmania mexicana promastigotes. nih.gov All the synthesized compounds demonstrated significant activity. nih.gov

Notably, two compounds, 5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole and its triazole counterpart, exhibited the highest potency with an IC50 value of less than 1 μM. nih.gov Four of the most active compounds were further tested against intracellular amastigotes of L. mexicana, with ketoconazole (B1673606) and meglumine (B1676163) antimoniate used as reference drugs. nih.gov These findings highlight the potential of the indole nucleus as a scaffold for developing new antileishmanial drugs. nih.gov

Compound IDDescriptionActivity (IC50)Reference
15 5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole< 1 μM nih.gov
17 triazole analogue of compound 15< 1 μM nih.gov

Potential for Alzheimer’s Disease Therapeutics

The multifactorial nature of Alzheimer's disease (AD) has led researchers to explore multi-target-directed ligands (MTDLs). Indole-based compounds have emerged as a promising scaffold in this area. nih.gov A novel series of indole derivatives were designed and synthesized to act as both anti-Alzheimer's and anti-neuroinflammatory agents. nih.gov

One of the synthesized stilbene (B7821643) carboxylic acid derivatives, 3c , demonstrated significant acetylcholinesterase (AChE) inhibitory activity with an IC50 of 41.11 nM. nih.gov Conversely, converting the carboxylic acid to an amide in derivatives 4a , 4b , and 4d resulted in selective inhibition of butyrylcholinesterase (BuChE), with IC50 values ranging from 41.68 to 74.06 nM. nih.gov Furthermore, compounds 5b and 6b were found to inhibit the self-induced aggregation of Aβ amyloid. nih.gov These results underscore the potential of indole-3-carboxylic acid derivatives in developing therapies for AD. nih.gov

Additionally, indole derivatives are being investigated for their neuroprotective effects. Indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), have shown neuroprotective properties through mechanisms that include acting as agonists of the aryl hydrocarbon receptor (AhR) and modulating neuroinflammation. nih.gov I3C has been observed to increase the expression and activity of neprilysin, a key enzyme in the breakdown of Aβ plaques. nih.gov

Compound IDDescriptionAChE IC50BuChE IC50Aβ Aggregation InhibitionReference
3c Stilbene carboxylic acid derivative41.11 nM-- nih.gov
4a Amide derivative-41.68 - 74.06 nM- nih.gov
4b Amide derivative-41.68 - 74.06 nM- nih.gov
4d Amide derivative-41.68 - 74.06 nM- nih.gov
5b Chalcone derivativeNanomolar range (dual)Nanomolar range (dual)Yes nih.gov
6b Chalcone derivativeNanomolar range (dual)Nanomolar range (dual)Yes nih.gov

Serotonin Receptor Antagonism (e.g., 5-HT4, 5-HT6)

Derivatives of this compound have been identified as potent antagonists of serotonin receptors, particularly the 5-HT6 receptor. researchgate.netnih.gov Antagonism of the 5-HT6 receptor is a promising strategy for the symptomatic treatment of cognitive disorders like Alzheimer's disease and schizophrenia. researchgate.netnih.gov

Researchers have identified a novel class of 5-HT6 antagonists based on an N-(2-aminoalkyl)-1-(arylsulfonyl)indoline-3-carboxamide scaffold. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds. nih.gov The development of these indoline derivatives represents a significant advancement in the search for new treatments for cognitive impairments. researchgate.netnih.gov

Inhibition of Gli1-mediated Transcription (Hedgehog pathway)

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Gli1 is a key downstream transcription factor in this pathway. Small-molecule inhibitors of Gli1-mediated transcription are therefore of significant interest as potential anticancer agents. nih.gov

Researchers have developed amide conjugates of ketoprofen (B1673614) and indole that demonstrate inhibitory activity against Gli1-mediated transcription. nih.gov These new derivatives were designed to improve upon the drug-like properties of earlier compounds. The indole-based compounds, particularly those derived from 6-indole, showed enhanced stability in microsomes compared to previous phenol-based inhibitors. nih.gov Notably, incorporating an n-propyl group on the amide nitrogen increased the potency of these indole derivatives, suggesting a specific interaction with a target that suppresses Gli1-mediated transcription. nih.gov

Compound ClassKey FeatureOutcomeReference
Indole-based amidesConjugates of ketoprofen and indoleInhibited Gli1-mediated transcription, improved microsomal stability nih.gov
6-indole derivativesShowed higher stability than 5-indole derivatives nih.gov
n-propyl amide derivativesIncreased potency nih.gov

Very Late Antigen-4 (VLA-4) Antagonism

Very Late Antigen-4 (VLA-4), an integrin protein, is involved in cell adhesion and migration and is a therapeutic target for inflammatory diseases. Research has explored the development of VLA-4 antagonists, including those incorporating heterocyclic structures as replacements for a carboxylic acid group. researchgate.net

One study described the synthesis of a series of VLA-4 antagonists where the carboxylic acid was replaced by various acid surrogates, including a 3,4-diamino-3-cyclobutene-1,2-dione group. nih.gov While these surrogates were found to be potent VLA-4 antagonists, they were generally less potent than the corresponding carboxylic acid. researchgate.net However, an oxadiazolidinone derivative, acting as a heterocyclic acid surrogate, demonstrated improved pharmacokinetic properties when administered intravenously. researchgate.net This highlights the potential of using this compound derivatives and their isosteres in the design of novel VLA-4 antagonists with favorable drug-like properties.

EphB3 Receptor Tyrosine Kinase Inhibition

The EphB3 receptor tyrosine kinase is involved in various physiological processes, including embryonic development and axonal guidance, and has been implicated in cancer. nih.gov Consequently, inhibitors of EphB3 kinase are of therapeutic interest.

A structure-activity relationship (SAR) study was conducted to optimize the inhibition of EphB3 kinase by a series of compounds. nih.gov The research aimed to enhance the stability of these inhibitors in mouse liver microsomes. The synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives was a key part of this study, where pyrazolo[1,5-a]pyridine-3-carboxylic acid was converted to various amide derivatives. nih.gov The findings from the SAR of the pyrazolo[1,5-a]pyridine series were then applied to the imidazo[1,2-a]pyridine (B132010) series. nih.gov This research provides a foundation for the development of more potent and stable EphB3 inhibitors based on heterocyclic carboxylic acid scaffolds.

Role in Plant Growth Regulation and Agrochemicals

This compound and its derivatives are subjects of significant interest in agrochemical research due to their structural similarity to the natural plant hormone auxin, indole-3-acetic acid (IAA). frontiersin.orgunl.edu This resemblance allows them to function as auxin mimics. frontiersin.org While natural auxins like IAA regulate numerous aspects of plant growth and development, synthetic auxin mimics can induce phytotoxic effects at high concentrations, making them effective herbicides. unl.edumedchemexpress.com Synthetic auxins are generally more stable and less susceptible to the plant's natural homeostatic mechanisms that control endogenous IAA levels. nih.gov

Research into novel α-substituted indole-3-carboxylic acid derivatives has demonstrated their potential as herbicides. frontiersin.orgnih.gov In laboratory assays, many of these synthesized compounds exhibited significant inhibitory effects on the root and shoot growth of both dicotyledonous plants, such as rape (Brassica napus), and monocotyledonous plants, like barnyard grass (Echinochloa crus-galli). nih.govnih.gov For example, certain derivatives showed high inhibition rates (up to 96-97%) on the root growth of rape at a concentration of 100 mg/L, with substantial activity maintained even at a lower concentration of 10 mg/L. nih.govnih.gov This research expands the chemical possibilities for developing new auxin-mimicking herbicides for weed control in agriculture. nih.gov

The molecular mechanism behind the auxin-like activity of these compounds involves their interaction with auxin receptors, specifically the Transport Inhibitor Response 1 (TIR1) protein and its relatives, the Auxin Signaling F-box (AFB) proteins. nih.govfrontiersin.org In the natural auxin signaling pathway, IAA binds directly to the TIR1 receptor, which is part of an SCF(TIR1) E3 ubiquitin ligase complex. nih.govnih.gov This binding facilitates the degradation of Aux/IAA transcriptional repressor proteins, leading to the activation of auxin-responsive genes that control plant growth. nih.gov

Derivatives of this compound have been specifically designed to act as antagonists of the TIR1 auxin receptor. frontiersin.orgnih.govnih.gov By binding to the TIR1 protein, these compounds can disrupt the normal hormonal balance, leading to uncontrolled growth and eventual death in susceptible plants. nih.gov Molecular docking studies have revealed that these synthetic compounds fit into the auxin-binding pocket of the TIR1 protein, engaging in interactions such as π–π stacking, hydrogen bonds, and hydrophobic interactions. nih.govresearchgate.net The development of these TIR1 antagonists represents a targeted approach to creating new and effective auxinic herbicides. frontiersin.org

Herbicidal Activity of Selected this compound Derivatives

Inhibition rates of root growth in Rape (B. napus) and Barnyard Grass (E. crus-galli) at different concentrations.

CompoundTarget PlantConcentration (mg/L)Root Inhibition Rate (%)
Compound 10dRape (B. napus)10096
Compound 10dRape (B. napus)1092
Compound 10hRape (B. napus)10095
Compound 10hRape (B. napus)1093

Biochemical Research and Metabolic Pathways

This compound is recognized as an indolic metabolite derived from the essential amino acid tryptophan. medchemexpress.comnih.govwikipedia.org In various biological systems, including microorganisms and animals, tryptophan can be metabolized through several pathways, leading to the formation of a range of bioactive indole compounds. wikipedia.orgacs.org The biosynthesis of indole-3-carboxylic acid from tryptophan has been noted in studies of metabolic pathways. nih.govmdpi.com For instance, it has been identified as a urinary indolic tryptophan metabolite in studies of uremic patients. nih.gov In the context of plant-associated fungi, Indole-3-carboxylic acid has been isolated from the culture filtrate of endophytic fungi, where it is produced as a metabolite. nih.govnih.gov

This compound (I3CA) plays a crucial role as a signaling molecule in plant defense, particularly in the process of "priming." Priming is a mechanism whereby a plant, after an initial stimulus, is able to mount a faster and stronger defense response upon subsequent attack by a pathogen. nih.govresearchgate.net Research has shown that I3CA is a key mediator of defense priming in Arabidopsis plants against the necrotrophic fungus Plectosphaerella cucumerina. medchemexpress.comnih.govbohrium.com

Specifically, treatment with the priming agent β-aminobutyric acid (BABA) leads to an enhanced accumulation of I3CA in the plant upon infection with P. cucumerina. nih.govresearchgate.net This accumulation of I3CA is specifically primed, as other indolic compounds like IAA and the phytoalexin camalexin (B168466) are not similarly affected. nih.gov The I3CA-mediated resistance involves the priming of callose deposition at the site of infection, which reinforces the cell wall and acts as a physical barrier against the pathogen. bohrium.comnih.gov This indicates that I3CA is an important component of a multi-faceted, primed defense response in plants. nih.gov

While 3-ICA by itself has modest antifungal activity compared to JA, combining the two compounds results in a much greater inhibitory effect on the pathogen than would be expected from their individual activities. nih.govfrontiersin.org The synergistic effect was observed across a range of concentration ratios, with the highest synergistic coefficient (22.95) found at a 2:8 ratio of 3-ICA to JA. nih.govfrontiersin.orgresearchgate.net This combination significantly inhibited the development of the fungus on wheat leaves. nih.govfrontiersin.org This finding suggests that this compound can act as a synergist, augmenting the natural defense mechanisms regulated by jasmonic acid and potentially reducing the required concentrations of fungicides for effective disease control. nih.govfrontiersin.org

Synergistic Antifungal Activity of this compound (3-ICA) and Jasmonic Acid (JA)

Effect of different ratios of 3-ICA and JA on the effective concentration (EC50) and synergistic coefficient against Blumeria graminis on wheat.

Compound/CombinationRatio (3-ICA:JA)Observed EC50 (µg/ml)Synergistic Coefficient
This compound (3-ICA)->5000-
Jasmonic Acid (JA)-257.69-
Combination1:9101.992.53
Combination2:89.0522.95
Combination5:5123.332.10
Combination8:2170.893.80
Combination9:1277.102.01

Interaction with Enzymes and Receptors

Derivatives of this compound have demonstrated significant interactions with a variety of enzymes and receptors, highlighting their potential as therapeutic agents. These interactions are often characterized by high affinity and selectivity, which are crucial for the development of targeted therapies.

Receptor Interactions:

Angiotensin II Receptor: Novel derivatives of indole-3-carboxylic acid have been identified as potent antagonists of the angiotensin II receptor subtype 1 (AT₁). Radioligand binding studies have shown that these compounds exhibit high nanomolar affinity for the AT₁ receptor, comparable to established drugs like losartan. nih.gov In vivo studies in spontaneously hypertensive rats have further demonstrated their ability to lower blood pressure effectively upon oral administration. nih.gov

Dopamine (B1211576) Receptors: Certain substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their affinity for dopamine D₂, D₃, and D₄ receptors. These compounds, which feature a N-(2-methoxyphenyl)piperazine or N-(2-fluoroethoxy)piperazine group, have shown high binding affinity for both D₂ and D₃ receptors, with Kᵢ values in the low nanomolar range. nih.gov Notably, some derivatives exhibit significant selectivity for the D₃ receptor over the D₂ receptor. nih.gov The structural modification of moving a methoxy (B1213986) group on the indole-3-carboxylic acid moiety from the 5-position to the 6-position did not significantly alter the affinity for D₂ and D₃ receptors. nih.gov

Aryl Hydrocarbon Receptor: Indol-3-yl ketones, which can be synthesized from indole-3-acetic acid, are potential agonists of the human aryl hydrocarbon receptor, also known as the "dioxin receptor". researchgate.net

Retinoid X Receptor (RXR): A tetrahydroquinoline-based derivative has been developed as an RXR agonist with a preference for homodimer activation over RXR:RAR heterodimers. acs.org Structural features contributing to this selectivity include the carboxylic acid motif, a bulky bicyclo[2.2.1]heptane substructure, and a hydrophobic bis-trifluoromethylphenyl substituent. acs.org

Enzyme Interactions:

DNA Gyrase and Lanosterol-14-alpha Demethylase: Dipeptide derivatives containing indole-3-carboxylic acid conjugates have been investigated for their antimicrobial properties through their interaction with DNA gyrase and lanosterol-14-alpha demethylase. rsc.org Molecular docking studies have indicated that these conjugates exhibit promising binding affinities and interaction networks with these enzymes, suggesting their potential as antibacterial and antifungal agents. rsc.org For instance, one derivative, ID-6c, showed a computed binding affinity of -12.8 kcal/mol with lanosterol 14-alpha demethylase. rsc.org

HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com A key compound demonstrated effective inhibition of the strand transfer process by forming a chelating triad (B1167595) with the two metal ions in the active site of the integrase. mdpi.com Further structural modifications, such as adding a long branch to the C3 position of the indole core, have led to derivatives with significantly improved inhibitory effects. mdpi.com

Acetylcholinesterase (AChE): Indole-3-carbinol (I3C) and diindolylmethane (DIM), which are related to the this compound structure, have been shown to mitigate β-amyloid-induced neurotoxicity and inhibit acetylcholinesterase activity. mdpi.com Docking studies revealed binding efficiencies of -7.0 kcal/mol for I3C and -10.3 kcal/mol for DIM with the AChE enzyme. mdpi.com In vitro assays confirmed their inhibitory activity, with IC₅₀ values of 18.98 µM for I3C and 11.84 µM for DIM. mdpi.com

Aldehyde Oxidases: In plants like Arabidopsis, aldehyde oxidases are involved in the biosynthesis of indole-3-carboxylic acid derivatives. nih.gov Specifically, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is believed to function in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov

Lipase (B570770): In the context of organic synthesis, lipase B from Candida antarctica has been used for the enzymatic kinetic resolution of indoline derivatives, which are precursors for this compound organocatalysts. nih.gov

Human Liver Glycogen Phosphorylase (HLGP): The carboxamide moiety at the 2 and 3 positions of the indole ring has been shown to be important for the inhibition of various enzymes, including HLGP. nih.gov

The diverse interactions of this compound derivatives with these enzymes and receptors underscore their broad pharmacological potential.

Table of Receptor and Enzyme Interactions of this compound Derivatives

Derivative ClassTarget Enzyme/ReceptorInteraction/ActivityKey Findings
Indole-3-carboxylic acid derivativesAngiotensin II Receptor (AT₁)AntagonistHigh nanomolar affinity, comparable to losartan; lowers blood pressure in vivo. nih.gov
Substituted 1H-indolyl carboxylic acid amidesDopamine D₂ and D₃ ReceptorsLigandHigh binding affinity (low nM Kᵢ values); some derivatives show selectivity for D₃ over D₂. nih.gov
Dipeptide conjugates of indole-3-carboxylic acidDNA Gyrase, Lanosterol-14-alpha DemethylaseInhibitorEncouraging binding affinities and interaction networks, suggesting antimicrobial potential. rsc.org
Indole-2-carboxylic acid derivativesHIV-1 IntegraseInhibitorEffectively inhibits strand transfer by chelating active site metal ions. mdpi.com
Indole-3-carbinol (related compound)Acetylcholinesterase (AChE)InhibitorMitigates β-amyloid-induced neurotoxicity; IC₅₀ of 18.98 µM. mdpi.com
Diindolylmethane (related compound)Acetylcholinesterase (AChE)InhibitorMitigates β-amyloid-induced neurotoxicity; IC₅₀ of 11.84 µM. mdpi.com
This compound organocatalystsN/A (used in catalysis)CatalystHighly diastereo- and enantioselective in Mannich-type reactions. nih.gov
Indole-3-carboxylic acidAldehyde Oxidase (in Arabidopsis)SubstrateBiosynthesized from indole-3-carbaldehyde by enzymes like AAO1. nih.gov
Indol-3-yl ketonesAryl Hydrocarbon ReceptorAgonist (potential)Synthesized from indole-3-acetic acid. researchgate.net
Tetrahydroquinoline derivativeRetinoid X Receptor (RXR)AgonistShows preference for RXR homodimer activation. acs.org

Computational Studies and Molecular Modeling of Indoline 3 Carboxylic Acid

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of indoline-3-carboxylic acid, might interact with a protein's active site.

Molecular docking studies have been employed to evaluate the binding affinity of this compound derivatives with various protein targets. For instance, a series of dipeptide derivatives containing indole-3-carboxylic acid conjugates were investigated for their potential as antimicrobial agents. Molecular docking revealed that these conjugates exhibited encouraging binding affinity with DNA gyrase and lanosterol-14-alpha demethylase, suggesting their potential antibacterial and antifungal activities, respectively. nih.gov

Similarly, new derivatives of indole-3-carboxylic acid have been designed and evaluated as potential antagonists for the angiotensin II receptor 1 (AT1). nih.gov Radioligand binding studies, a wet-lab technique that complements docking, showed that these compounds have a high nanomolar affinity for the AT1 receptor, comparable to the established drug losartan. nih.gov

In another study, various newly synthesized indole (B1671886) derivatives were docked against the active site of cyclooxygenase-2 (COX-2). The binding affinities were found to be significant, with docking scores ranging from -10.40 to -11.35 kcal/mol, indicating effective inhibition. ajchem-a.com For example, one derivative formed hydrogen bonds with key amino acid residues ALA527, ARG120, TYR355, and LYS360 in the COX-2 active site. ajchem-a.com

The following table summarizes the binding affinities of selected this compound derivatives against their respective protein targets as determined by molecular docking studies.

Derivative/CompoundTarget ProteinBinding Affinity (kcal/mol)
Indole-3-carboxylic acid dipeptide conjugatesDNA gyrase, Lanosterol-14-alpha demethylaseNot explicitly quantified in the provided text
Novel Indole-3-carboxylic acid derivativesAngiotensin II receptor 1 (AT1)High nanomolar affinity (comparable to losartan)
Indole derivativesCyclooxygenase-2 (COX-2)-10.40 to -11.35
(E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno [3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acidUDP-N-acetylmuramatel-alanine ligase (MurC)-11.5
(E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno [3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acidHuman lanosterol (B1674476) 14α-demethylase-8.5

Beyond just binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For the dipeptide derivatives of indole-3-carboxylic acid, docking studies revealed the formation of encouraging binding interaction networks with their target enzymes. nih.gov In the case of novel indole derivatives targeting COX-2, specific hydrogen bond interactions with amino acid residues such as ALA527, ARG120, TYR355, and LYS360, as well as hydrophobic interactions with residues like MET535, LEU534, and PHE361, were identified. ajchem-a.com

Another study on newly synthesized indole-based heterocyclic scaffolds showed that the compounds interact with the active sites of UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol 14α-demethylase through hydrogen bonds and pi-stacked interactions. nih.gov The crystal structure of indole-3-carboxylic acid itself reveals centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are further linked into a sheet structure through intermolecular hydrogen bonds between the carboxylic acid groups and the hetero-amine group of the indole ring. griffith.edu.aubohrium.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules. These simulations provide a more dynamic picture of the ligand-protein interactions over time, complementing the static view offered by molecular docking.

MD simulations have been performed on peptide-heterocycle hybrids containing an indole-3-carboxylic acid constituent to investigate their conformational flexibilities when interacting with target enzymes like DNA gyrase and lanosterol-14-alpha demethylase. nih.gov These simulations help in understanding the stability of the predicted binding poses and the dynamic behavior of the ligand within the active site. The conformational space of 1H-Indole-3-Acetic Acid (IAA), a related compound, was explored using molecular dynamics at a semiempirical level to identify the lowest energy conformers. nih.govresearchgate.net

Quantum-Chemical Calculations

Quantum-chemical calculations are used to study the electronic structure and reactivity of molecules. These methods provide a fundamental understanding of the molecule's properties and how it might behave in chemical reactions.

The crystal structure of indole-3-carboxylic acid has been determined, showing the presence of hydrogen-bonded cyclic dimers. griffith.edu.aubohrium.com The carboxylic acid group is nearly coplanar with the indole ring. bohrium.com Theoretical studies on related indole derivatives, such as indole-2-carboxylic acid, have been performed using methods like Density Functional Theory (DFT) to calculate bond lengths and angles, which show good agreement with experimental results. researchgate.net

For 1H-Indole-3-Acetic Acid (IAA), electronic distributions have been analyzed using high-level calculations (B3LYP/6-311++G**). nih.govresearchgate.net Topological studies based on Bader's theory (Atoms in Molecules) and the Natural Bond Orbital (NBO) framework have been used to analyze the stability and reactivity of its conformers, providing insights into its electronic properties. nih.govresearchgate.net Molecular electrostatic potential maps (MEPs) have also been generated to understand reactivity, weak interactions, and charge delocalization. nih.gov

Quantum-chemical calculations can be used to model reaction pathways. For instance, a one-pot cascade method for the synthesis of indole-3-carboxylic acids from isatins and DMSO has been described, involving a one-carbon translocation. rsc.org This methodology can be extended to produce anthranilic acid derivatives by adjusting the reaction conditions. rsc.org

In the context of biosynthesis, aldehyde oxidases, which are molybdenum-containing enzymes, convert aldehydes to their corresponding carboxylic acids. nih.gov While not a direct modeling of the reaction pathway of this compound itself, this highlights the types of enzymatic reactions that can be studied using computational methods to understand the formation of such compounds in biological systems. nih.gov

Cheminformatics and Chemical Space Characterization

Cheminformatics provides the tools to represent, store, and analyze chemical information, enabling the characterization of molecules within the vast landscape of chemical space. For this compound, this begins with its fundamental structural representation using standardized identifiers. These notations ensure that the molecule is uniquely and unambiguously defined in chemical databases and modeling software.

Key molecular identifiers and descriptors are fundamental for its characterization. nih.gov Software tools are used to generate these machine-readable formats, which are crucial for database searches, substructure analysis, and as input for predictive modeling. nih.govijddr.in For instance, the SMILES string encodes the molecular graph, while the InChI and InChIKey provide a layered, canonical representation. nih.govsigmaaldrich.com

Table 1: Cheminformatics Identifiers for this compound

IdentifierValueSource
IUPAC Name1H-indole-3-carboxylic acid nih.gov
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)O nih.gov
InChIInChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12) nih.gov
InChIKeyKMAKOBLIOCQGJP-UHFFFAOYSA-N nih.govsigmaaldrich.com

The exploration of the chemical space around this compound involves creating and evaluating derivatives to map structure-activity relationships (SAR). In one computational study, this compound was used as a ligand in the design of novel Angiotensin-Converting Enzyme (ACE) inhibitors. ijddr.in Starting from a lead scaffold, 37 analogs were designed by modifying specific parts of the molecule, an approach that systematically explores the local chemical space to identify compounds with potentially improved potency and pharmacokinetic profiles. ijddr.in Such studies utilize specialized software, like Accelrys Symyx Draw, for the design and enumeration of these virtual libraries. ijddr.in

Drug-like Properties Prediction

The prediction of drug-like properties is a critical application of computational modeling, aiming to identify molecules with a higher probability of success in clinical development. These predictions are often based on established models like Lipinski's Rule of Five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Lipinski's Rule of Five provides a set of guidelines for evaluating the potential oral bioavailability of a compound. The key parameters for this compound align well with these rules. Computational tools like QikProp, part of the Schrödinger Suite, are used to calculate these fundamental molecular properties. ijddr.in

Table 2: Predicted Physicochemical Properties and Lipinski's Rule Parameters for this compound

PropertyPredicted ValueLipinski's GuidelineSource
Molecular Weight161.16 g/mol < 500 nih.gov
LogP (Octanol-water partition coefficient)1.99< 5 hmdb.ca
Hydrogen Bond Donors2 (from -NH and -COOH)≤ 5 nih.gov
Hydrogen Bond Acceptors2 (from C=O and -OH)≤ 10 nih.gov

Beyond these basic rules, more sophisticated in silico models are used to predict the ADMET profile. Computational studies on a series of potential ACE inhibitors, which included this compound as a core structure, analyzed a range of pharmacokinetic and toxicity properties. ijddr.in These analyses predict how the compound might behave in the body, flagging potential liabilities early in the discovery process. ijddr.in

The predicted ADMET properties for compounds based on the this compound scaffold include:

Aqueous Solubility: Affects absorption and formulation.

Human Intestinal Absorption: Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates potential for central nervous system effects. For ACE inhibitors, low BBB penetration is often desired to avoid CNS side effects. ijddr.in

Plasma Protein Binding (PPB): Influences the fraction of free drug available to exert its effect.

Cytochrome P450 (CYP2D6) Inhibition: Predicts potential for drug-drug interactions.

Hepatotoxicity: Flags potential for liver damage. ijddr.in

These predictive studies are essential for prioritizing which newly designed compounds, derived from a scaffold like this compound, should be synthesized and tested in the laboratory, thereby conserving resources and accelerating the drug discovery timeline. ijddr.in

Applications in Organic Synthesis Beyond Biological

Building Block for Complex Molecules

Indoline-3-carboxylic acid serves as a crucial starting material for the synthesis of intricate molecular structures. Its inherent stereochemistry and functional groups provide a valuable scaffold for elaboration into more complex targets. The carboxylic acid moiety at the C3 position is a key functional handle, enabling a variety of chemical transformations such as esterification and amidation to create a diverse array of derivatives.

One notable application is in the synthesis of natural product analogues. For instance, the indoline (B122111) core is a common motif in many alkaloids and other biologically active natural products. beilstein-journals.org By utilizing this compound, chemists can access these complex structures through multi-step synthetic sequences. A common strategy involves the reductive cyclization of a precursor derived from the reaction of a 2-chloronitrobenzene with ethyl cyanoacetate, which ultimately yields an indole-3-carboxylic ester. beilstein-journals.orgnih.gov This ester can then be further modified. For example, condensation with hydrazine (B178648) can produce an acyl hydrazine, which can be cyclized to form more complex heterocyclic systems. beilstein-journals.orgnih.gov

Flow chemistry techniques have been employed to scale up the production of complex molecules derived from this compound, demonstrating its utility in producing materials for further studies, such as field trials for agrochemicals. beilstein-journals.org

Synthesis of Heterocyclic Compounds

The this compound framework is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The reactivity of the indole (B1671886) nucleus, coupled with the functionality of the carboxylic acid group, allows for various cyclization and condensation reactions.

A variety of indole-based heterocyclic systems can be accessed through reactions involving the indole nitrogen, the C2 position, and the C3-carboxylic acid group. For example, N-substituted indole-3-carboxylic acid derivatives can be synthesized via copper(I)-catalyzed intramolecular amination of aryl bromides. acs.org This method provides an efficient route to both N-alkyl and N-aryl derivatives. acs.org

Furthermore, tandem reactions have been developed to construct complex heterocyclic structures in a single pot. One such method involves a Michael addition/decarboxylation sequence of coumarin-3-carboxylic acids with indoles to produce indole-3-substituted dihydrocoumarins. grafiati.com Another approach utilizes a one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate (B1210297) to afford structurally interesting indole–cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles. nih.gov

The synthesis of fused heterocyclic systems is another important application. For instance, 5H-indolo[3,2-b] researchgate.netfrontiersin.orgbenzothiazepin-6(7H)-ones have been prepared from ethyl 3-arylthioindole-2-carboxylates, which are derived from the corresponding indole-2-carboxylic acid esters. grafiati.com These examples highlight the versatility of indole carboxylic acids in constructing diverse heterocyclic frameworks.

Precursor for Bioactive Molecules

This compound and its derivatives are frequently used as starting materials for the synthesis of molecules with potential biological activity. nih.govrsc.org The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. beilstein-journals.orgnih.gov

Researchers have designed and synthesized novel indole-3-carboxylic acid derivatives as potential therapeutic agents. For example, new angiotensin II receptor 1 antagonists have been developed from indole-3-carboxylic acid, showing promise as antihypertensive drugs. nih.gov In studies on spontaneously hypertensive rats, these compounds demonstrated the ability to lower blood pressure when administered orally. nih.gov

Furthermore, indole-3-carboxylic acid-based derivatives have been synthesized as dual inhibitors of Bcl-2 and Mcl-1 proteins, which are attractive targets for cancer therapy. nih.gov Some of these compounds have shown potent binding affinity for these proteins, suggesting their potential as anti-tumor agents. nih.gov The development of these bioactive molecules often involves the synthesis of a library of derivatives to study structure-activity relationships. unmc.edu

The synthesis of these bioactive molecules often starts with the functionalization of the indole ring or the carboxylic acid group. For instance, the carboxylic acid can be converted to an amide by coupling with various amines, leading to a wide range of derivatives. researchgate.net

Construction of Novel Scaffolds for Chemical Diversity

The inherent structure of this compound makes it an excellent starting point for diversity-oriented synthesis, a strategy aimed at creating a wide range of structurally diverse molecules for high-throughput screening. The ability to functionalize the indole ring at multiple positions, along with the versatile chemistry of the carboxylic acid group, allows for the generation of large chemical libraries based on the indole scaffold.

An example of this is the unexpected formation of a novel tetracyclic indole through an intramolecular acid-catalyzed ring contraction during an attempt to create 3,4-macrocyclized indoles. nih.gov This discovery provides a one-step synthetic route to a unique chemical space of indoles, which can serve as a platform for building screening libraries. nih.gov

Moreover, the concept of diversity-oriented, reagent-based synthesis has been applied to convert tryptamine, a related indole-containing compound, into three different types of privileged scaffolds: indole-1,2-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, and 2,2′-bis(indolyl)methanes. rsc.org This was achieved by adjusting the hydride donors and Brønsted acids used in the reaction, showcasing how a single starting material can lead to a variety of complex and diverse molecular architectures. rsc.org Such approaches are valuable for accelerating drug discovery by providing rapid access to novel compound libraries. rsc.org

Conclusion and Future Perspectives in Indoline 3 Carboxylic Acid Research

Summary of Key Research Findings

Research into indoline-3-carboxylic acid has yielded several key discoveries, underscoring its importance in both biological and synthetic chemistry. A notable area of investigation has been its role in agriculture, where derivatives have been designed as potential antagonists of the transport inhibitor response 1 (TIR1) protein, a key component in the auxin signaling pathway in plants. frontiersin.orgnih.gov This has led to the development of novel herbicides.

In the realm of medicinal chemistry, derivatives of this compound have shown promise as potent therapeutic agents. For instance, certain synthesized derivatives have exhibited significant antihypertensive activity by acting as angiotensin II receptor 1 (AT1) antagonists. nih.govresearchgate.net Some of these compounds have demonstrated a more prolonged and potent effect in lowering blood pressure in spontaneously hypertensive rats compared to existing drugs like losartan. nih.govresearchgate.net

Furthermore, this compound has been identified as a gut microbiota-derived metabolite that can influence mucosal integrity and immunity. nih.gov It has been shown to enhance the anti-colorectal cancer potency of doxorubicin (B1662922) by inducing cellular senescence, suggesting its potential as an adjunct in cancer therapy. medchemexpress.comresearchgate.net Other studies have highlighted the broad biological potential of its derivatives, including antibacterial and anthelmintic activities. researchgate.net

The chemical synthesis of this compound and its analogues has also been a focal point of research. Efficient methods for their synthesis have been developed, including copper(I)-catalyzed intramolecular amination and robust one-pot cascade reactions from readily available starting materials like isatins. acs.orgrsc.orgresearchgate.net Additionally, studies have explored the decarboxylation of indoline-3-carboxylic acids under metal-free conditions, providing simpler and more environmentally friendly synthetic routes. tandfonline.comresearchgate.net

Table 1: Selected Research Findings on this compound and Its Derivatives

Research Area Key Finding Compound/Derivative Class Reference(s)
Agriculture Designed as antagonists of the TIR1 auxin receptor for herbicidal applications. α-substituted indole-3-carboxylic acid derivatives frontiersin.orgnih.gov
Cardiovascular Exhibit high nanomolar affinity for the angiotensin II receptor (AT1 subtype), leading to significant antihypertensive effects. Novel indole-3-carboxylic acid derivatives nih.govresearchgate.net
Oncology Enhances the anti-cancer effect of doxorubicin in colorectal cancer by inducing cellular senescence. Indole-3-carboxylic acid medchemexpress.comresearchgate.net
Immunology As a gut microbiota-derived metabolite, it influences mucosal integrity and immunity. Indole-3-carboxylate (B1236618) nih.gov
Infectious Disease Derivatives show significant antibacterial and anthelmintic activities. Indole-3-carboxylic acid derivatives of amino acids and peptides researchgate.net
Synthetic Chemistry Development of efficient synthesis methods, including copper-catalyzed reactions and metal-free decarboxylation. N-substituted indole-3-carboxylic acid derivatives acs.orgtandfonline.comresearchgate.net

Emerging Trends and Challenges

The field of this compound research is characterized by several emerging trends aimed at overcoming existing challenges and expanding the compound's utility. A significant trend is the development of more efficient and sustainable synthetic methodologies. This includes the creation of one-pot cascade reactions and the exploration of metal-free decarboxylation conditions, which address the challenge of harsh reaction conditions and the need for expensive or toxic metal catalysts often required in traditional synthetic routes. rsc.orgresearchgate.nettandfonline.comresearchgate.net

Another emerging area is the detailed investigation of the structure-activity relationships of this compound derivatives. By systematically modifying the core structure, researchers aim to fine-tune the biological activity for specific targets, such as the TIR1 receptor in plants or the AT1 receptor in humans. frontiersin.orgnih.gov This trend is driven by the challenge of achieving high selectivity and potency for desired biological effects while minimizing off-target interactions.

A notable challenge that persists is the synthesis of certain substituted derivatives. For example, some decarboxylation methods that are effective for a range of indoline-3-carboxylic acids fail when applied to N-substituted analogues. tandfonline.com Overcoming these synthetic hurdles is crucial for accessing a wider diversity of derivatives for biological screening.

Furthermore, understanding the precise mechanisms of action of these compounds in complex biological systems remains a key challenge. While a compound may show a desired therapeutic effect, elucidating its metabolic fate, pharmacokinetic profile, and the full spectrum of its molecular interactions is an ongoing effort.

Opportunities for Interdisciplinary Research

The development of new therapeutic agents based on the this compound scaffold necessitates a close partnership between synthetic organic chemists and pharmacologists. Chemists can design and synthesize novel derivatives, while pharmacologists can evaluate their efficacy, and mechanism of action in various disease models, such as hypertension and cancer. nih.govresearchgate.netmedchemexpress.comresearchgate.net This collaborative approach can accelerate the drug discovery process.

Moreover, the application of this compound derivatives in agriculture as herbicides provides an opportunity for collaboration between chemists and plant scientists. frontiersin.orgnih.gov Joint efforts can lead to the development of more effective and selective herbicides with favorable environmental profiles. This research could also extend to understanding the broader impact of these compounds on plant physiology and soil microbiology.

Finally, the unique chemical properties of the this compound core structure offer opportunities for materials scientists and chemical biologists to develop novel probes and sensors for studying biological processes.

Q & A

Basic Research Questions

Q. What are the key structural features of indoline-3-carboxylic acid, and how do they influence its reactivity in synthetic applications?

  • This compound contains a bicyclic indoline scaffold with a carboxylic acid group at position 3. This structure confers rigidity and stereoelectronic properties that affect nucleophilic/electrophilic reactivity. For instance, the fused indoline ring system stabilizes intermediates in photoredox catalysis, enabling selective carboxylation . Methodologically, NMR and X-ray crystallography are critical for confirming stereochemistry and hydrogen-bonding interactions in derivatives .

Q. What are the standard protocols for synthesizing this compound derivatives, and how do reaction conditions impact yield?

  • Traditional methods include transition-metal-catalyzed carboxylation, but recent advances use visible-light photoredox catalysis with CO₂ at ambient conditions (1 atm, room temperature). Key parameters include catalyst loading (e.g., 2 mol% photocatalyst) and electron-deficient aryl halides to avoid β-hydride elimination. Yields range from 60–85% depending on substituent electronic effects .

Q. How is this compound characterized spectroscopically, and what analytical challenges arise?

  • Techniques include:

  • GC-HRMS for purity assessment.
  • NMR (¹H, ¹³C, DEPT) to resolve stereoisomers and confirm regioselectivity.
  • FTIR for tracking carboxyl group formation (stretching at ~1700 cm⁻¹).
    • Challenges: Overlapping signals in crowded aromatic regions require advanced 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How does visible-light photoredox catalysis overcome limitations in synthesizing this compound derivatives with unactivated aryl halides?

  • Unactivated (electron-rich) aryl halides resist single-electron reduction via conventional methods. Photoredox catalysis employs a stepwise electron transfer (SSET) mechanism, where the photocatalyst (e.g., Ru(bpy)₃²⁺) facilitates aryl radical formation without metal coordination. This avoids β-hydride elimination and enables carboxylation of substrates like bromobenzene derivatives (see Scheme 2 in ).

Q. What strategies resolve contradictions in reported reactivity of this compound toward electrophiles like aldehydes vs. CO₂?

  • Competing pathways arise from the nucleophilicity of the benzylic anion intermediate. CO₂ preferentially reacts due to its electrophilic carbon, but aldehydes require precise stoichiometry to avoid side reactions. Deuterium-labeling studies (e.g., D₂O quenching) and DFT calculations help map kinetic vs. thermodynamic control .

Q. How can computational modeling predict regioselectivity in this compound functionalization?

  • Density Functional Theory (DFT) simulations evaluate transition-state energies for carboxylation at C3 vs. competing positions. For example, frontier molecular orbital (FMO) analysis reveals that the LUMO of the indoline radical anion localizes at C3, favoring carboxylation there. Experimental validation uses Hammett plots to correlate substituent effects with computed σ values .

Q. What experimental designs optimize the synthesis of six- and seven-membered this compound derivatives?

  • Ring size is controlled by varying the tether length in precursor substrates. For six-membered rings, α,ω-dihaloalkanes (e.g., 1,4-dibromobutane) are used, while seven-membered rings require 1,5-dibromopentane. Kinetic studies (e.g., in situ IR monitoring) show that longer tethers slow cyclization, necessitating higher temperatures (40–60°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.